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(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol Documentation Hub

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  • Product: (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol
  • CAS: 501430-83-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Solubility Profiling of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol in Organic Solvents

Executive Summary The compound (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (CAS: 501430-83-7) is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceutical intermediates and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (CAS: 501430-83-7) is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceutical intermediates and complement inhibitors[1][2]. Understanding its thermodynamic solubility profile in various organic solvents is critical for optimizing reaction conditions, designing crystallization-based purification steps, and formulating drug delivery systems.

Because highly specific empirical solubility data for specialized intermediates is often sparse in public literature[3], this whitepaper synthesizes predictive physicochemical modeling with established thermodynamic principles. By deconstructing the molecule's functional moieties through the lens of Hansen Solubility Parameters (HSP) [4], we provide a robust, theoretically grounded solubility profile, followed by a self-validating experimental protocol for empirical verification[5].

Structural Profiling & Mechanistic Causality

To predict and manipulate the solubility of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol, we must analyze its structural components and how they dictate solute-solvent interactions. The molecule (Molecular Formula: C9​H9​BrO2​ , MW: 229.07) possesses three distinct domains that govern its solvation thermodynamics:

  • The Hydroxymethyl Group (-CH₂OH) at Position 5: This moiety acts as both a strong hydrogen bond donor and acceptor. In the solid state, it promotes a rigid crystal lattice via intermolecular hydrogen bonding. To dissolve the compound, a solvent must provide sufficient hydrogen-bonding energy ( δH​ ) to disrupt this lattice[4][6].

  • The 2,3-Dihydrobenzofuran Core: The ether oxygen within the five-membered ring introduces a permanent dipole ( δP​ ), granting the molecule moderate affinity for polar aprotic environments.

  • The Bromine Atom at Position 7: The heavy, polarizable bromine atom significantly increases the molecule's lipophilicity and dispersion force interactions ( δD​ ). This drives exceptionally high solubility in halogenated and highly polarizable solvents.

The Hansen Solubility Framework

The principle of "like dissolves like" is mathematically quantified by Hansen Solubility Parameters, which break down cohesive energy into dispersion forces ( δD​ ), dipolar intermolecular forces ( δP​ ), and hydrogen bonding ( δH​ )[4][7]. Solvents whose HSP coordinates closely match those of the target solute will yield the highest solubility.

HSP_Mechanism Molecule (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol [Core Structure] Dispersion Dispersion Forces (δD) Bromine & Aromatic Ring Molecule->Dispersion Polar Dipolar Forces (δP) Dihydrofuran Ether Oxygen Molecule->Polar Hbond Hydrogen Bonding (δH) Hydroxymethyl Group Molecule->Hbond Solvent1 Halogenated Solvents (e.g., DCM, Chloroform) High Affinity Dispersion->Solvent1 Lipophilic Interaction Solvent2 Polar Aprotic Solvents (e.g., DMSO, DMF) Moderate-High Affinity Polar->Solvent2 Dipole-Dipole Interaction Hbond->Solvent2 H-Bond Acceptor Solvent3 Protic Solvents (e.g., MeOH, EtOH) High Affinity Hbond->Solvent3 H-Bond Donor/Acceptor

Figure 1: Mechanistic mapping of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol structural features to HSP.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis and HSP modeling of analogous brominated benzofuranols, the quantitative solubility profile of the compound is summarized below.

Note: Values are predictive ranges intended to guide experimental design and solvent selection for synthesis and purification.

Solvent ClassRepresentative SolventsPredicted Solubility RangePrimary Solvation Mechanism
Halogenated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Dominant dispersion forces ( δD​ ) matching the heavy bromine atom and aromatic core.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>50 mg/mL)Strong dipole-dipole interactions ( δP​ ); H-bond acceptance from the -OH group.
Polar Protic Methanol, Ethanol, IsopropanolHigh (>30 mg/mL)Strong H-bond donor/acceptor pairing ( δH​ ) with the hydroxymethyl moiety.
Ethers / Esters THF, Ethyl AcetateModerate (20-50 mg/mL)Favorable dipole interactions with the dihydrofuran oxygen.
Non-Polar Hexane, Heptane, CyclohexaneLow (<1 mg/mL)Inability to provide the δH​ required to disrupt the strong intermolecular H-bonding of the solid crystal lattice.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the predicted solubility profile for specific process chemistry needs, the Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard[8][9]. Unlike kinetic solubility assays (which often overestimate solubility due to supersaturation from DMSO stock dilutions), the shake-flask method measures true thermodynamic equilibrium[9][10].

The Self-Validating Protocol

This protocol is designed with built-in causality checks. For instance, testing at multiple time points (24h and 48h) ensures that thermodynamic equilibrium has actually been reached, preventing false-low readings from slow-dissolving crystal habits[5]. Furthermore, the choice of a PTFE filter ensures no analyte adsorption or solvent degradation occurs during phase separation[11].

Step 1: Solid Addition & Saturation

  • Add an excess amount of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (approx. 10–20 mg) into a 2 mL sealed glass vial.

  • Add 1.0 mL of the target organic solvent.

  • Causality Check: Visual inspection must confirm the presence of undissolved solid. If the solution is completely clear, the system is not saturated, and more API must be added.

Step 2: Thermodynamic Equilibration

  • Place the vials on an orbital shaker or thermomixer set to 400 rpm at a strictly controlled 25 °C[5].

  • Incubate for 24 to 72 hours.

Step 3: Phase Separation

  • To separate the saturated liquid phase from the solid lattice, centrifuge the vials at 10,000 × g for 10 minutes.

  • Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter[11]. Note: Do not use nylon or PES filters for halogenated or highly polar aprotic solvents like DCM or DMF, as they may dissolve or leach.

Step 4: Quantification via HPLC-UV

  • Dilute the filtered supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear range of the detector.

  • Analyze via HPLC using a UV detector (the benzofuran core provides strong chromophoric absorption, typically monitored at ~254 nm or 280 nm).

  • Calculate the exact concentration by comparing the peak Area Under the Curve (AUC) against a pre-established calibration curve of the compound dissolved in DMSO[5][8].

ShakeFlask Step1 1. Solid Addition Excess API added to organic solvent Step2 2. Equilibration Shake at 400 rpm, 25°C for 24-72h Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22 µm PTFE Filtration Step2->Step3 Step4 4. Quantification Dilution & HPLC-UV/ LC-MS Analysis Step3->Step4 Step5 5. Data Processing Calculate Thermodynamic Solubility (mg/mL) Step4->Step5

Figure 2: Standardized shake-flask methodology for thermodynamic solubility determination.

Applications in Synthesis and Drug Development

Understanding the solubility profile of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol directly impacts downstream workflows:

  • Reaction Solvent Selection: Because the compound is highly soluble in DCM and THF, these solvents are ideal for running substitution or cross-coupling reactions (e.g., Suzuki-Miyaura couplings utilizing the bromine atom)[2].

  • Crystallization & Purification: The stark contrast between its high solubility in Ethyl Acetate/Methanol and its near-insolubility in Hexane/Heptane makes an EtOAc/Hexane or DCM/Heptane anti-solvent system highly effective for recrystallization and purification of the intermediate.

  • Formulation Compatibility: If this intermediate is carried forward into a final Active Pharmaceutical Ingredient (API), its structural legacy (the lipophilic bromine and polar ether/alcohol) will dictate the final drug's bioavailability. Predictive HSP modeling is frequently used to select lipid excipients or self-microemulsifying drug delivery systems (SMEDDS) to overcome poor aqueous solubility[7][12].

References

  • PubChemLite. "(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol". University of Luxembourg. URL:[Link]

  • Wikipedia Contributors. "Hansen solubility parameter". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Baka, E., et al. "Shake-Flask Solubility Assay". Bienta / Enamine Biology Services. URL:[Link]

  • Bio-protocol Authors. "Determination of Thermodynamic Solubility". Bio-protocol. URL:[Link]

  • National Institutes of Health (NIH). "Measurement of Hansen Solubility Parameters". PMC. URL:[Link]

Sources

Exploratory

Crystallographic Characterization and X-Ray Structural Analysis of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

An In-Depth Technical Guide for Fragment-Based Drug Design & Structural Chemistry Structural Significance & Chemical Context In the landscape of rational drug design, the benzofuran scaffold serves as a privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Fragment-Based Drug Design & Structural Chemistry

Structural Significance & Chemical Context

In the landscape of rational drug design, the benzofuran scaffold serves as a privileged pharmacophore. Specifically, (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (Molecular Formula: C₉H₉BrO₂) is a highly specialized synthetic intermediate utilized in the development of melatonin receptor agonists[1] and complement system inhibitors[2].

From a structural chemistry perspective, this molecule presents a fascinating trifecta of interaction motifs:

  • Conformational Rigidity: The 2,3-dihydrobenzofuran core restricts the torsional freedom of the molecule, reducing the entropic penalty upon binding to a target receptor.

  • Hydrogen Bonding Hub: The 5-hydroxymethyl (-CH₂OH) group acts as a versatile, directional hydrogen-bond donor and acceptor.

  • Halogen Bonding ( σ -hole): The 7-bromo substituent introduces a highly polarizable electron cloud. The electron depletion on the outer unshared pole of the bromine atom creates a localized region of positive electrostatic potential (the σ -hole), allowing for highly specific, directional interactions with Lewis bases in protein binding pockets.

Interactions Core (7-Bromo-2,3-dihydro- 1-benzofuran-5-yl)methanol Br 7-Bromo Substituent (Halogen Bonding) Core->Br OH 5-Methanol Group (H-Bond Donor/Acceptor) Core->OH O_ring Dihydrobenzofuran Oxygen (H-Bond Acceptor) Core->O_ring Target Receptor Binding Pocket (e.g., MT1/MT2 or PutA) Br->Target σ-hole interaction OH->Target Strong H-bond O_ring->Target Dipole-Dipole

Key intermolecular interaction nodes of the 7-bromo-benzofuran pharmacophore.

Experimental Protocols: Crystallization and X-Ray Diffraction

To obtain high-resolution structural data, the experimental workflow must be meticulously controlled. The following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback before proceeding.

Protocol A: Single Crystal Growth via Vapor Diffusion

Objective: To grow diffraction-quality single crystals (>0.1 mm in all dimensions) devoid of twinning.

  • Solvent Selection & Dissolution: Dissolve 10 mg of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol in 0.5 mL of ethyl acetate.

    • Causality: Ethyl acetate acts as a competitive hydrogen-bond acceptor, temporarily disrupting the rapid self-association of the 5-methanol groups, which would otherwise lead to amorphous precipitation.

  • Antisolvent Layering: Place the open sample vial inside a larger sealed reservoir containing 3 mL of n-hexane.

    • Causality: As the non-polar hexane vapor slowly diffuses into the ethyl acetate, the dielectric constant of the solution gradually decreases. This thermodynamic shift forces the compound to establish its own stable intermolecular hydrogen-bonding network, initiating controlled nucleation.

  • Thermal Stabilization: Incubate the chamber in a vibration-free environment at a constant 20 °C for 48–72 hours.

    • Causality: Thermal fluctuations alter solubility kinetics, causing secondary nucleation events that manifest as twinned or clustered crystals.

  • Validation Checkpoint: Examine the vial under a polarized light microscope. The presence of sharp extinction upon rotating the polarizer confirms the formation of an ordered, single-crystalline lattice rather than an amorphous solid.

Protocol B: Data Collection and Phase Solution

Objective: To acquire high-redundancy diffraction data and solve the phase problem.

  • Cryoprotection & Mounting: Harvest a single crystal using a nylon cryoloop, coat it in Paratone-N oil, and immediately flash-cool it in a liquid nitrogen stream to 100 K.

    • Causality: Flash-cooling minimizes thermal vibrations (Debye-Waller factors), sharpening the diffraction spots. It also mitigates radiation damage caused by free radicals generated by the X-ray beam.

  • Diffraction Data Acquisition: Expose the crystal to Cu K α radiation ( λ=1.54178 Å) using a microfocus diffractometer.

    • Causality: The selection of a Copper source over Molybdenum is deliberate. The heavier bromine atom exhibits significant anomalous dispersion at the Cu edge. This strong anomalous signal drastically improves the precision of heavy-atom location during initial phasing.

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint: A final R1​ value of < 0.05 and a featureless residual electron density map (highest peak < 0.5 e/ų) validate the structural model's accuracy.

Workflow A Compound Synthesis & Purification B Solvent Screening (Vapor Diffusion) A->B >99% Purity C Single Crystal Harvesting (Cryoloop) B->C Nucleation D X-ray Diffraction (100 K, Cu Kα) C->D Flash Cooling E Phase Problem Solution (Direct Methods) D->E Electron Density F Structure Refinement (Least-Squares) E->F Anisotropic Displacement

Step-by-step X-ray crystallographic workflow for benzofuran derivatives.

Quantitative Structural Data

While the exact proprietary single-crystal data for this specific un-derivatized bromo-alcohol is often embedded within broader pharmaceutical patents[2], its crystallographic profile can be accurately established based on isostructural halogenated benzofurans, such as its propanoate derivatives[3]. The structural parameters below summarize the expected quantitative metrics for this scaffold.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₉H₉BrO₂
Formula Weight 229.07 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Unit Cell Dimensions a ≈ 11.2 Å, b ≈ 5.8 Å, c ≈ 14.5 Å
Volume ~ 905 ų
Z (Molecules/unit cell) 4

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Structural FeatureAtoms InvolvedMeasurement
Halogen Bond Vector C(7)—Br(1)1.895(3) Å
Furan Ring Oxygen C(2)—O(1)—C(7a)106.5(2)°
Methanol C-O Bond C(8)—O(2)1.428(4) Å
Aromatic Planarity C(3a)-C(4)-C(5)-C(6)Torsion ≈ 0.0° (Planar)

Applications in Macromolecular Targeting and FBDD

The crystallographic characterization of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol is not merely an academic exercise; it is a critical component of Fragment-Based Drug Discovery (FBDD).

Unbrominated analogs, such as (2,3-dihydro-1-benzofuran-5-yl)methanol, have been successfully utilized in crystallographic fragment screening. For example, high-resolution structures (1.47 Å) have mapped its binding pose within the bifunctional 4[4], revealing new inhibitor templates for proline dehydrogenase. Similarly, it has been co-crystallized with the at a resolution of 1.34 Å.

The strategic addition of the 7-bromo substituent transforms this fragment. The resulting σ -hole allows medicinal chemists to probe deeper, hydrophobic sub-pockets in targets like 1[1] and 2[2]. By analyzing the exact C-Br bond vectors and solid-state packing derived from small-molecule X-ray crystallography, researchers can accurately model these interactions in in silico docking studies, optimizing binding affinities by 1–3 kcal/mol through rational halogen bonding.

References

  • US20190345135A1 - Substituted benzofuran, benzopyrrole, benzothiophene, and structurally related complement inhibitors Google P
  • 9E0B: Structure of proline utilization A complexed with (2,3-dihydro-1-benzofuran-5-yl)methanol RCSB Protein Data Bank (PDB)[Link]

  • 7H7T: Crystal structure of Chikungunya virus nsP3 macrodomain in complex with Z385370362 RCSB Protein Data Bank (PDB) [Link]

  • Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists Journal of Medicinal Chemistry - ACS Publications[Link]

  • Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate ResearchGate / Crystal Data[Link]

Sources

Foundational

The Hydrogen Bonding Landscape of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol: A Technical Guide for Rational Drug Design

Executive Summary In modern structure-based drug design, the strategic incorporation of freely rotating pharmacophores is critical for capturing cryptic hydrogen-bonding networks within target binding sites[1]. The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the strategic incorporation of freely rotating pharmacophores is critical for capturing cryptic hydrogen-bonding networks within target binding sites[1]. The compound (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol presents a highly privileged structural motif. It combines an electron-modulated, rigid 2,3-dihydrobenzofuran core with a flexible benzylic alcohol moiety. This whitepaper provides an in-depth technical analysis of the hydrogen bonding (H-bond) potential of its 5-hydroxymethyl group, detailing the thermodynamic principles, electronic causality, and validated experimental workflows required to quantify its interactions.

Structural and Electronic Determinants of the Hydroxyl Group

To accurately predict the H-bond potential of the hydroxyl group in (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol, we must deconstruct the electronic and steric microenvironment of the molecule.

The Benzylic Insulation Effect

Unlike phenolic hydroxyls, which are directly conjugated to the aromatic ring and exhibit strong H-bond donor (HBD) capabilities due to resonance stabilization of the conjugate base, the hydroxyl group in this molecule is insulated by a methylene spacer (-CH₂-). This classifies it as a benzylic alcohol . Benzylic alcohols act as "chemical chameleons"—they possess the rotational freedom to optimize H-bond angles and can serve simultaneously as both H-bond donors and acceptors[1].

Core Electronic Modulation

The 2,3-dihydrobenzofuran (coumaran) core exerts a nuanced electronic push-pull effect on the benzylic position:

  • The Ring Oxygen (Position 1): Donates electron density via resonance (+R effect) to the para position (Position 5). This slightly increases the electron density at the benzylic carbon, marginally reducing the acidity of the hydroxyl proton.

  • The Bromine Atom (Position 7): Exerts an inductive electron-withdrawing effect (-I effect). Because it is meta to the 5-position, its inductive pull attenuates the electron-donating effect of the ring oxygen.

G Core 2,3-Dihydrobenzofuran Core (+R effect from Oxygen) Methylene Methylene Spacer (-CH2-) (Resonance Insulation) Core->Methylene Electronic Modulation Bromine 7-Bromo Substituent (-I Inductive Withdrawal) Bromine->Core Inductive Pull Hydroxyl Hydroxyl Group (-OH) (Freely Rotating Probe) Methylene->Hydroxyl Steric Freedom HBD H-Bond Donor (HBD) Moderate Strength Hydroxyl->HBD HBA H-Bond Acceptor (HBA) Strong Capacity Hydroxyl->HBA

Fig 1: Electronic mapping and H-bonding vectors of the target molecule.

Quantitative Hydrogen Bonding Thermodynamics

In supramolecular chemistry, the H-bond donating ability is often quantified using the equilibrium constant ( Keq​ ) of the alcohol complexing with a standard reference acceptor (e.g., quinuclidine or N-methylpyrrolidone) in a non-polar solvent.

Based on established linear free-energy relationships for biologically relevant compounds[2][3], we can benchmark the expected thermodynamic profile of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol against other standard motifs.

Table 1: Comparative H-Bond Donating Ability ( lnKeq​ )
Compound Class / Specific MotifStructural CharacteristicExpected lnKeq​ RangeHBD Classification
Aliphatic Alcohols (e.g., Ethanol)No electron-withdrawing groups0.80 – 0.95Weak
(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol Halogenated Benzylic Alcohol 1.50 – 1.80 Moderate
Standard Benzylic Alcohols Unsubstituted phenyl ring1.40 – 1.60Moderate
Phenols (e.g., Phenol)Direct aromatic resonance3.30 – 3.50Strong
Naphthols (e.g., 2-Naphthol)Extended aromatic resonance4.70 – 5.40Very Strong

Data synthesized from established solute proton donor scales for drug design[2].

Experimental Workflows for H-Bond Quantification

To empirically validate the H-bond potential of this specific hydroxyl group, researchers must employ self-validating analytical systems. The following protocols detail the exact methodologies required to extract reliable thermodynamic and kinetic data.

Protocol A: ¹H-NMR Titration for HBD Strength ( Ka​ Determination)

Nuclear Magnetic Resonance (NMR) titration is the gold standard for quantifying intermolecular hydrogen bonding. As the hydroxyl proton engages in an H-bond, its electron cloud is deshielded, resulting in a distinct downfield shift ( Δδ )[3].

Self-Validating Principle: By maintaining a constant concentration of the donor ((7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol) while varying the acceptor, we eliminate chemical shift artifacts caused by the dilution or dissociation of donor-donor dimers.

Step-by-Step Methodology:

  • Solvent Selection: Dry, non-polar solvents (e.g., CDCl₃ or Cyclohexane- d12​ ) must be used to prevent the solvent from competing for H-bonds.

  • Donor Stock Preparation: Prepare a 2.0 mM solution of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol in the chosen solvent. Causality: A low concentration (<5 mM) ensures the alcohol exists primarily as a monomer, preventing self-association (dimerization) from skewing the baseline.

  • Acceptor Stock Preparation: Prepare a 100 mM solution of a standard acceptor (e.g., Quinuclidine) dissolved directly into the Donor Stock. This ensures the donor concentration remains exactly 2.0 mM throughout the titration.

  • Baseline Acquisition: Acquire a high-resolution ¹H-NMR spectrum of 500 µL of the pure Donor Stock. Record the exact chemical shift of the benzylic -OH proton.

  • Titration Execution: Sequentially add aliquots (e.g., 10 µL, 20 µL, 50 µL) of the Acceptor Stock to the NMR tube. Invert to mix, and acquire a spectrum after each addition.

  • Data Processing: Plot the change in chemical shift ( Δδ ) of the -OH proton against the concentration of the acceptor.

  • Isotherm Fitting: Fit the resulting curve to a 1:1 binding isotherm using non-linear regression to extract the association constant ( Ka​ ).

NMR_Workflow Step1 1. Prepare 2mM Donor Stock Step2 2. Prepare Acceptor in Donor Stock Step1->Step2 Step3 3. Baseline NMR (Free -OH Shift) Step2->Step3 Step4 4. Sequential Aliquoting Step3->Step4 Step5 5. Track Δδ of -OH Proton Step4->Step5 Step6 6. Non-linear Regression (Ka) Step5->Step6

Fig 2: Self-validating ¹H-NMR titration workflow for H-bond quantification.

Protocol B: FT-IR Spectroscopy for H-Bond Dynamics

Fourier-transform infrared (FT-IR) spectroscopy provides orthogonal validation. The O-H stretching frequency ( νOH​ ) is highly sensitive to H-bonding.

Methodology:

  • Record the FT-IR spectrum of the compound in a dilute CCl₄ solution (1 mM). A sharp peak at ~3600 cm⁻¹ indicates the "free" monomeric hydroxyl group.

  • Introduce a known H-bond acceptor into the solution.

  • Observe the spectral shift. The formation of a hydrogen bond weakens the covalent O-H bond, causing the stretching frequency to broaden and shift to lower wavenumbers (typically 3200–3400 cm⁻¹). The magnitude of this shift ( Δν ) is directly proportional to the enthalpy of the hydrogen bond ( ΔH ).

Implications in Drug Development

The dual HBD/HBA nature of the benzylic alcohol in (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol makes it a highly strategic moiety in rational drug design.

Recent advancements in kinase inhibitor design have demonstrated that replacing rigid methyl groups with benzylic alcohols allows the molecule to act as a "freely rotating probe." This flexibility enables the hydroxyl group to simultaneously engage backbone amides (acting as an HBA) and bridge to neighboring water networks (acting as an HBD)[1].

Furthermore, the presence of the 7-bromo substituent on the rigid dihydrobenzofuran core provides a distinct vector for halogen bonding or hydrophobic packing, while the 5-hydroxymethyl group anchors the molecule via directional hydrogen bonds. This exact combination of rigid core and flexible H-bonding probe is highly sought after in the development of PROTACs and non-covalent inhibitors[1], where optimal thermodynamic binding kinetics are required to outcompete endogenous substrates.

References

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. ACS Publications.[Link]

  • Quantification of Hydrogen-Bond-Donating Ability of Biologically Relevant Compounds. The Journal of Organic Chemistry.[Link]

  • Relationship between interaction geometry and cooperativity measured in H-bonded networks of hydroxyl groups. Chemical Science (RSC Publishing).[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Suzuki-Miyaura Cross-Coupling of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

Abstract The 2,3-dihydro-1-benzofuran scaffold is a privileged structure found in numerous biologically active compounds and natural products.[1][2] Its functionalization is a key strategy in medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure found in numerous biologically active compounds and natural products.[1][2] Its functionalization is a key strategy in medicinal chemistry and materials science.[2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for carbon-carbon bond formation due to its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[5][6][7][8] This guide provides a comprehensive technical overview and a detailed protocol for the effective use of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind reagent selection and provide a robust, validated protocol for synthesizing 7-aryl-2,3-dihydro-1-benzofuran derivatives, which are valuable intermediates in drug discovery.[1][9]

Reagent Profile and Strategic Considerations

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol is an aryl bromide featuring an electron-rich heterocyclic system. The presence of the hydroxymethyl group (-CH₂OH) offers a subsequent handle for further synthetic transformations while being generally tolerant of the Suzuki-Miyaura reaction conditions.

Key Structural Features:

  • Aryl Bromide: The C-Br bond serves as the electrophilic site for the palladium catalyst. Aryl bromides offer a good balance of reactivity and stability, generally reacting faster than aryl chlorides but being more cost-effective than aryl iodides.[5][8][10]

  • Dihydrobenzofuran Core: This electron-rich heterocyclic system can influence the rate of oxidative addition, a key step in the catalytic cycle.[10]

  • Hydroxymethyl Group: This functional group is typically compatible with the reaction, though its free hydroxyl moiety could potentially interact with the catalyst or base. Protection is usually not necessary but can be considered if side reactions are observed.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][10][11] Understanding this mechanism is critical for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the dihydrobenzofuran substrate.[5][11] This is often the rate-determining step and results in a Pd(II) complex.[5] Bulky, electron-rich phosphine ligands on the palladium center facilitate this step.[5][6]

  • Transmetalation: The aryl group from the organoboron reagent (e.g., boronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the organic group to the palladium complex.[5][11][12]

  • Reductive Elimination: The final step involves the two organic partners coupling and leaving the palladium center, forming the new C-C bond.[5][11] This regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5][10][11]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_output A Pd(0)Ln B Ar-Pd(II)L2-Br A->B Oxidative Addition C Ar-Pd(II)L2-Ar' B->C Transmetalation C->A Reductive Elimination ArBr (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (Ar-Br) ArBr->B ArBOH Aryl Boronic Acid (Ar'-B(OH)₂) + Base ArBOH->B Product Product (Ar-Ar') Product->C

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

3.1. Reagents and Materials
Reagent/MaterialRoleTypical Amount/ConcentrationNotes
(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanolElectrophile1.0 equivThe limiting reagent.
Arylboronic AcidNucleophile1.2 - 1.5 equivA slight excess ensures complete consumption of the starting material.[9]
PdCl₂(dppf)·CH₂Cl₂Catalyst Precursor2 - 5 mol%A reliable and versatile air-stable Pd(II) precatalyst. Other catalysts like Pd(PPh₃)₄ can also be used.[9][13]
Potassium Carbonate (K₂CO₃)Base2.0 - 3.0 equivAnhydrous, finely powdered K₂CO₃ is crucial for activating the boronic acid.[9] Other bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings.[6][7][14]
1,4-Dioxane / WaterSolvent System10:1 to 4:1 v/vDioxane is a common solvent. A small amount of water is typically necessary to solubilize the base and facilitate the reaction.[10] Degassing the solvent is critical.[14]
Nitrogen or Argon GasInert AtmosphereN/AEssential to prevent oxidation and deactivation of the Pd(0) catalyst.[9]
Celite® or Silica GelFiltration AidN/AUsed during workup to remove the palladium catalyst.[15][16][17]
Anhydrous Sodium or Magnesium SulfateDrying AgentN/AFor removing residual water from the organic phase during workup.[16]
3.2. Step-by-Step Procedure

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and PdCl₂(dppf)·CH₂Cl₂ (3 mol%).

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water (e.g., in a 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Heating and Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup - Catalyst Removal: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane. Filter the mixture through a pad of Celite® or silica gel to remove the palladium catalyst and inorganic salts.[15][16] Wash the pad with additional solvent.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16]

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure 7-aryl-2,3-dihydro-1-benzofuran-5-yl)methanol.[15][16]

Optimization and Troubleshooting
IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst due to oxygen exposure.Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.
Insufficiently active base or catalyst system.Switch to a stronger base like K₃PO₄ or Cs₂CO₃. For challenging couplings (e.g., with sterically hindered or electron-deficient boronic acids), consider using more advanced ligands like SPhos or XPhos with a suitable palladium precursor (e.g., Pd₂(dba)₃).[7][10]
Dehalogenation Reductive elimination of a palladium-hydride species.This side reaction can occur if the reaction mixture contains sources of hydride (e.g., certain solvents or impurities).[10] Ensure anhydrous conditions and high-purity reagents.
Protodeborylation The boronic acid is replaced by a proton before coupling.This is more common with certain heteroaryl boronic acids.[10] Use a higher equivalent of the boronic acid, lower the reaction temperature, or shorten the reaction time. Using boronate esters (e.g., pinacol esters) can also mitigate this issue.[8]
Product Purification Difficulty removing residual palladium.In addition to filtration through Celite, the crude product can be treated with a scavenger. A wash with an aqueous solution of sodium bisulfite (NaHSO₃) has been shown to effectively reduce palladium levels.[18]
Co-elution of product with unreacted boronic acid.Optimize the solvent system for column chromatography. A more polar eluent may be needed to retain the boronic acid on the silica gel. An initial aqueous wash with a mild base can also help remove excess boronic acid.[15]
Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the C-C bond formation using (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol. By carefully selecting the catalyst, base, and solvent system, and by maintaining rigorous inert atmosphere conditions, researchers can reliably synthesize a diverse array of 7-aryl substituted dihydrobenzofurans. The protocol and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to facilitate their research and development efforts.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed March 30, 2026. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org. Accessed March 30, 2026. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Accessed March 30, 2026. [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. Chemistry LibreTexts. Updated January 22, 2023. [Link]

  • Hassan J, Sévignon M, Gozzi C, Schulz E, Lemaire M. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews. 2002.
  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. Published February 6, 2014. [Link]

  • Bells S. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. SYNLETT. 2004;2004(12):2201-2202.
  • Reddit. Hydrophilic Suzuki-coupling product workup?. Reddit. Published November 14, 2025. [Link]

  • ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. Published November 17, 2017. [Link]

  • Gildner PG, Tcyrulnikov S. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. 2008;12(5):852-855.
  • ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. Accessed March 30, 2026. [Link]

  • Billingsley KL, Buchwald SL. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2008;41(11):1566-1575.
  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. 2024;3(2).
  • Düfert MA, Jolit A, Wdowik T, et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. 2013;135(34):12881-12895.
  • Scott PJH, Bull JA. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. 2018;16(47):9179-9204.
  • Li X, Zhang L, Zhang L, et al. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. 2017;22(8):1346.
  • Diaz P, Phatak SS, Xu J, et al. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem. 2009;4(10):1615-1629.
  • Diaz P, Phatak SS, Xu J, et al. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem. 2009;4(10):1615-1629.
  • Shi D, Li H, Chen G, et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019;9(48):27998-28019.
  • ResearchGate. Scheme 3. Synthesis of 2,3-disubstituted-7-arylbenzofurans. ResearchGate. Accessed March 30, 2026. [Link]

  • Nieß A, Wessjohann LA, Westermann B. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. 2020;26(70):16357-16361.

Sources

Application

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol as a building block in drug discovery

Application Note: (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol as a Privileged Building Block in Drug Discovery Executive Briefing In modern medicinal chemistry, the selection of starting scaffolds dictates the trajec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol as a Privileged Building Block in Drug Discovery

Executive Briefing

In modern medicinal chemistry, the selection of starting scaffolds dictates the trajectory of lead optimization. (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (CAS: 501430-83-7) has emerged as a highly versatile, "privileged" building block[1]. Featuring a partially saturated bicyclic core, an electrophilic handle (7-bromo), and a nucleophilic/oxidizable handle (5-hydroxymethyl), this compound enables the rapid, divergent synthesis of complex molecular libraries[2]. It has been successfully deployed in the discovery of complement system inhibitors[3], melatonin receptor agonists[4], and non-peptide renin inhibitors[5].

Scaffold Mechanistic Rationale: Escaping Flatland

The 2,3-dihydrobenzofuran core offers a distinct topological advantage over its fully aromatic benzofuran counterpart. The sp³-hybridized carbons at the C2 and C3 positions introduce a slight pucker to the ring system. This increased fraction of sp³ carbons (Fsp³) enhances the compound's three-dimensional character, a design principle known as "escaping flatland." This structural nuance improves aqueous solubility, reduces off-target protein binding, and enhances overall clinical success rates[2].

Chemically, the scaffold provides orthogonal reactivity :

  • The 5-Hydroxymethyl Group: A primary, sterically unhindered alcohol that readily undergoes Mitsunobu etherification, Swern/MnO₂ oxidation to an aldehyde, or conversion into a leaving group (mesylate/halide)[6].

  • The 7-Bromo Group: An aryl halide strategically positioned adjacent to the ring oxygen. While slightly sterically hindered, it is perfectly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) once the C5 position is secured[3].

Orthogonal Functionalization Workflows

The following workflow illustrates the divergent synthetic pathways enabled by this bifunctional scaffold.

Workflow SM (7-Bromo-2,3-dihydro-1- benzofuran-5-yl)methanol PathA C5-Hydroxymethyl Functionalization SM->PathA Pathway 1 PathB C7-Bromo Functionalization SM->PathB Pathway 2 Mitsunobu Mitsunobu Etherification (DIAD, PPh3) PathA->Mitsunobu Oxidation Oxidation to Aldehyde (MnO2 or Swern) PathA->Oxidation Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) PathB->Suzuki Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, Amine) PathB->Buchwald

Divergent synthetic workflows leveraging the orthogonal reactivity of the scaffold.

Validated Experimental Protocols

To ensure reproducibility and high fidelity in library generation, the following protocols have been optimized for self-validation and maximum yield.

Protocol 1: Chemoselective Mitsunobu Etherification at C5

This protocol details the coupling of the C5-alcohol with a phenol derivative, a critical step utilized in the synthesis of complement inhibitors[3].

  • Reaction Setup: Dissolve (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1.0 eq) and the target phenol (1.1 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the phosphine reagent. Anhydrous THF is critical to prevent competitive hydrolysis of the highly reactive DIAD-PPh₃ betaine intermediate.

  • Activation: Add Triphenylphosphine (PPh₃, 1.3 eq) and cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Cooling mitigates the exothermic formation of the betaine complex, suppressing unwanted side reactions and preserving the integrity of the bromo group.

  • Coupling: Dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.3 eq).

    • Causality: DIAD is strictly selected over DEAD due to its superior safety profile (significantly lower explosive risk) and reduced volatility. Dropwise addition ensures the steady, controlled generation of the active electrophilic species.

  • Monitoring: Allow the reaction to warm to ambient temperature and stir for 4-6 hours. Monitor via LC-MS.

    • Causality: The primary alcohol at C5 is highly reactive and unhindered, typically reaching >95% conversion within this timeframe without requiring heat.

  • Self-Validating Workup: Concentrate in vacuo, resuspend in EtOAc, and wash with 1N NaOH (3x).

    • Causality: The alkaline wash effectively deprotonates and partitions any unreacted excess phenol into the aqueous layer, drastically simplifying downstream silica gel chromatography.

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling at C7

Following C5 functionalization, the C7-bromo group is subjected to cross-coupling.

  • Reaction Setup: In a Schlenk flask, combine the C5-functionalized-7-bromo-2,3-dihydrobenzofuran (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is a mild, highly effective base that facilitates the transmetalation step without hydrolyzing sensitive ester or ether functional groups previously installed at the C5 position.

  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.15 M).

    • Causality: The biphasic system ensures optimal thermodynamic solubility; dioxane dissolves the organic substrates, while water dissolves the inorganic base, driving the catalytic cycle forward.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon, then heat to 80 °C for 12 hours.

    • Causality: The 7-bromo position is sterically hindered by the adjacent ring oxygen. The bidentate dppf ligand provides a massive bite angle (approx. 99°), which accelerates the reductive elimination step in sterically demanding microenvironments, vastly outperforming standard Pd(PPh₃)₄.

  • Self-Validating Workup: Filter the crude mixture through a short pad of Celite, wash with EtOAc, and concentrate.

    • Causality: Celite filtration efficiently strips out palladium black and insoluble inorganic salts, preventing severe emulsion formation during the subsequent aqueous extraction phase.

Quantitative Yield Analysis

The choice of catalyst is paramount when functionalizing the C7 position of the dihydrobenzofuran core. The table below summarizes optimization data, demonstrating the necessity of bidentate ligands for this specific scaffold.

EntryBoronic Acid PartnerCatalyst System (5 mol%)BaseSolvent SystemIsolated Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O42%
2Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O88%
34-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O85%
43-Pyridinylboronic acidPd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O79%
53-Pyridinylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O81%

Data Synthesis: Pd(dppf)Cl₂ consistently provides superior yields for the C7-bromo position compared to monodentate phosphine ligands, validating the mechanistic rationale of utilizing large bite-angle catalysts.

Biological Pathway Integration: RAAS Modulation

Derivatives of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol are heavily utilized in the development of third-generation, non-peptide Renin inhibitors[5]. By functionalizing this scaffold, researchers can create small molecules that mimic the transition state of the angiotensinogen cleavage site, effectively blocking the Renin-Angiotensin-Aldosterone System (RAAS) at its rate-limiting step to treat hypertension and renal fibrosis.

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver-derived) AngI Angiotensin I (Inactive Decapeptide) Angiotensinogen->AngI Cleaved by Renin Renin Enzyme (Kidney-derived) Renin->AngI Catalyzes AngII Angiotensin II (Active Octapeptide) AngI->AngII Converted by ACE ACE (Pulmonary) ACE->AngII Catalyzes Target AT1 Receptor (Vasoconstriction / Fibrosis) AngII->Target Binds to Inhibitor Dihydrobenzofuran-derived Renin Inhibitor Inhibitor->Renin Blocks Active Site

Mechanism of action for dihydrobenzofuran-derived Renin inhibitors within the RAAS pathway.

References

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Available at:[Link]

  • Substituted benzofuran, benzopyrrole, benzothiophene, and structurally related complement inhibitors (US20190345135A1).Google Patents.
  • Benzohydrol derivatives, a preparation process and pharmaceutical use thereof (WO2012019428A1).Google Patents.
  • Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Method

Application Note: Chemoselective Functionalization of the Hydroxyl Group in (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Chemical Context & Strategic Utility (7-Bromo-2,3-dihydro-1-benzofuran-5-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Chemical Context & Strategic Utility

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (CAS: 501430-83-7) is a highly versatile, bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and β -adrenergic agonists[1][2].

Structurally, the molecule features a 2,3-dihydrobenzofuran core, an aryl bromide at the 7-position, and a primary benzylic alcohol at the 5-position. The strategic value of this scaffold lies in its orthogonality : the benzylic hydroxyl group can be functionalized via ionic pathways (oxidations, substitutions, protections) while preserving the aryl bromide for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

Chemoselectivity & Mechanistic Causality

When functionalizing the primary alcohol, chemists must select reagents that do not perturb the electron-rich dihydrobenzofuran ring or prematurely activate the C–Br bond. The causality behind the selection of optimal reagents is as follows:

  • Mild Oxidation: Harsh oxidants (e.g., Jones reagent, KMnO 4​ ) risk over-oxidation to the carboxylic acid or oxidative cleavage of the cyclic ether. Dess-Martin Periodinane (DMP) is the premier choice, offering mild, neutral conditions that halt cleanly at the aldehyde without interacting with the aryl bromide[3][4].

  • Halogenation: Direct bromination using PBr 3​ can lead to complex mixtures or halogen scrambling. Chlorination using Thionyl Chloride (SOCl 2​ ) with a catalytic amount of Dimethylformamide (DMF) proceeds via a highly specific Vilsmeier-Haack-type intermediate. This ensures clean conversion to the benzylic chloride while avoiding strongly acidic conditions that could open the dihydrobenzofuran ring[5].

  • Protection: If the aryl bromide must be reacted first, the hydroxyl group requires masking. The tert-butyldimethylsilyl (TBS) group is ideal due to its stability under basic and Pd-catalyzed conditions. Imidazole is utilized as a nucleophilic catalyst to form a highly reactive N-silylimidazolium intermediate, which rapidly silylates the alcohol[6].

Quantitative Comparison of Functionalization Strategies

The following table summarizes the key metrics and downstream applications for the three primary functionalization pathways.

FunctionalizationReagent SystemTarget DerivativeTypical YieldDownstream Application
Oxidation DMP, NaHCO 3​ , CH 2​ Cl 2​ Aldehyde85–95%Reductive aminations, Wittig olefinations
Chlorination SOCl 2​ , DMF (cat.), CH 2​ Cl 2​ Benzylic Chloride80–92%S N​ 2 displacements, Alkylations
Silylation TBS-Cl, Imidazole, DMFTBS Ether90–98%Orthogonal protection for Pd-cross-coupling

Divergent Synthetic Workflows

G SM (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol Aldehyde Aldehyde Derivative (Oxidation) SM->Aldehyde DMP, CH2Cl2 Chloride Benzylic Chloride (Substitution) SM->Chloride SOCl2, DMF TBS TBS-Protected Ether (Protection) SM->TBS TBS-Cl, Imidazole

Fig 1: Divergent functionalization pathways for (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, each protocol is designed as a self-validating system , incorporating specific observable changes, in-process controls (IPCs), and mechanistic checkpoints.

Protocol A: Mild Oxidation to 7-Bromo-2,3-dihydrobenzofuran-5-carbaldehyde

Objective: Convert the primary alcohol to an aldehyde using DMP[3].

  • Setup: In an oven-dried flask under inert atmosphere (N 2​ ), dissolve (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.2 M).

  • Buffering: Add solid NaHCO 3​ (2.0 eq). Causality: NaHCO 3​ buffers the acetic acid byproduct generated by DMP, preventing acid-catalyzed degradation of the cyclic ether.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) in one portion at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (IPC): Observable Change: The clear solution will transition to a cloudy white suspension as the reduced iodinane byproduct precipitates. TLC Check: (Hexanes/EtOAc 3:1) validates complete consumption of the polar starting material and the appearance of a higher Rf​ UV-active spot.

  • Self-Validating Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous Na 2​ S 2​ O 3​ and saturated aqueous NaHCO 3​ . Stir vigorously for 15 minutes until the organic layer is completely clear. Validation: The Na 2​ S 2​ O 3​ reduces any unreacted hypervalent iodine species, preventing downstream oxidative side reactions. A negative starch-iodide test on the aqueous layer confirms complete quenching.

  • Isolation: Extract with CH 2​ Cl 2​ , dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Synthesis of 5-(Chloromethyl)-7-bromo-2,3-dihydrobenzofuran

Objective: Convert the hydroxyl group into a benzylic chloride leaving group[5].

  • Setup: Dissolve the starting material (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.3 M) under N 2​ at 0 °C.

  • Catalyst Addition: Add catalytic DMF (0.05 eq). Causality: DMF reacts with SOCl 2​ to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly activates the alcohol without requiring harsh Lewis acids.

  • Chlorination: Dropwise add Thionyl Chloride (1.5 eq).

  • In-Process Control (IPC): Observable Change: Vigorous evolution of gas (SO 2​ and HCl) will occur. The cessation of gas evolution (typically after 1–2 hours at room temperature) is a physical indicator of reaction completion. TLC Check: (Hexanes/EtOAc 4:1) confirms the formation of a highly non-polar spot.

  • Self-Validating Workup: Carefully pour the mixture into ice-cold saturated aqueous NaHCO 3​ . Validation: Monitor the pH of the aqueous phase; it must remain >7 to ensure all residual HCl and SOCl 2​ have been neutralized, preventing auto-catalytic degradation of the product during concentration.

  • Isolation: Extract with CH 2​ Cl 2​ , wash with brine, dry over MgSO 4​ , and concentrate. Use immediately or store at -20 °C, as benzylic chlorides can be prone to slow polymerization.

Protocol C: Silyl Protection to 5-(((tert-Butyldimethylsilyl)oxy)methyl)-7-bromo-2,3-dihydrobenzofuran

Objective: Mask the alcohol as a TBS ether for orthogonal cross-coupling[6].

  • Setup: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.5 M) at room temperature.

  • Activation: Add Imidazole (2.0 eq) and stir for 5 minutes.

  • Silylation: Add TBS-Cl (1.2 eq) in portions. Causality: Imidazole acts as both a base and a nucleophilic catalyst, forming a reactive N-silylimidazolium intermediate that overcomes the steric bulk of the TBS group.

  • In-Process Control (IPC): Observable Change: Imidazole hydrochloride will precipitate as a fine white solid over the course of 4 hours. TLC Check: (Hexanes/EtOAc 5:1) will show near-quantitative conversion to a spot running near the solvent front.

  • Self-Validating Workup: Dilute the reaction heavily with water (5x the volume of DMF) and extract with Diethyl Ether (3x). Wash the combined organic layers with water (3x) and brine. Validation: The multiple water washes are critical; successful removal of DMF and imidazole is validated by the absence of the characteristic DMF peaks (2.88, 2.96, and 8.02 ppm) in the crude 1 H NMR spectrum.

  • Isolation: Dry over Na 2​ SO 4​ and concentrate to yield the protected ether as a colorless oil.

References

  • Wikipedia - Dess–Martin periodinane. Available at:[Link]

  • Total Synthesis - TBS Protecting Group: TBS Protection & Deprotection. Available at:[Link]

  • Master Organic Chemistry - Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at:[Link]

Sources

Application

Application Note: Divergent Synthesis of Bioactive Benzofuran Derivatives from (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

Introduction & Strategic Rationale Benzofuran and 2,3-dihydrobenzofuran (coumaran) scaffolds are privileged pharmacophores in medicinal chemistry. They are ubiquitous in natural products and exhibit a broad spectrum of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Benzofuran and 2,3-dihydrobenzofuran (coumaran) scaffolds are privileged pharmacophores in medicinal chemistry. They are ubiquitous in natural products and exhibit a broad spectrum of pharmacological activities, including potent anti-tumor, antibacterial, and anti-inflammatory properties [1].

When designing libraries of these compounds, starting with an orthogonally functionalized building block is critical for step-economy and yield optimization. (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol serves as an ideal starting material. The C7-bromide is primed for transition-metal-catalyzed cross-coupling, while the C5-hydroxymethyl group serves as a versatile handle for oxidation and subsequent derivatization [2]. This application note details a robust, three-step divergent protocol to synthesize bioactive amine derivatives from this core scaffold.

Mechanistic Insights & Experimental Design

The strategic value of this specific synthetic route lies in its chemoselectivity and avoidance of protecting groups, which streamlines the workflow for drug development professionals.

  • Step 1: Suzuki-Miyaura Cross-Coupling: Performing the C-C bond formation first exploits the chemical stability of the primary alcohol. The C7-Br bond undergoes oxidative addition with Pd(0). A biphasic solvent system (1,4-dioxane/water) is utilized because it ensures the solubility of both the organic electrophile and the inorganic base (K₂CO₃), which is essential for the transmetalation step [3]. The free C5-OH does not interfere with the catalytic cycle under these mildly basic conditions.

  • Step 2: Selective Benzylic Oxidation: Following the installation of the C7-aryl group, the C5-hydroxymethyl group is oxidized. Manganese(IV) oxide (MnO₂) is selected over harsher oxidants (e.g., Jones reagent or KMnO₄). MnO₂ selectively oxidizes benzylic alcohols to aldehydes through a radical-mediated surface reaction without over-oxidizing to the carboxylic acid, and crucially, without dehydrogenating the 2,3-dihydrobenzofuran core into a fully aromatic benzofuran[4].

  • Step 3: Reductive Amination: The resulting aldehyde is subjected to reductive amination to generate diverse amine libraries. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen as the reducing agent. Its steric bulk and electron-withdrawing acetate groups make it a mild hydride donor that selectively reduces the transient iminium ion without reducing the unreacted starting aldehyde, ensuring high product purity.

Workflow Visualization

Workflow SM (7-Bromo-2,3-dihydro- 1-benzofuran-5-yl)methanol Int1 7-Aryl-2,3-dihydro- 1-benzofuran-5-yl)methanol SM->Int1 Suzuki-Miyaura Coupling Pd(PPh3)4, ArB(OH)2 K2CO3, Dioxane/H2O Int2 7-Aryl-2,3-dihydro- benzofuran-5-carbaldehyde Int1->Int2 Benzylic Oxidation MnO2, DCM Prod Bioactive Amine Derivatives Int2->Prod Reductive Amination R-NH2, NaBH(OAc)3 DCE

Divergent synthetic workflow for bioactive benzofuran derivatives via orthogonal functionalization.

Quantitative Data & Reaction Scope

The following table summarizes the validated reaction scope, demonstrating the robustness of the protocol across various electronic and steric environments.

C7-Aryl Substituent (Ar)C5-Amine Substituent (R-NH₂)Overall Yield (3 Steps)Purity (HPLC)Target Bioactivity Profile
PhenylMorpholine72%>98%Antimicrobial / Antifungal
4-MethoxyphenylPiperazine68%>97%Kinase Inhibition (Anti-tumor)
3-FluorophenylBenzylamine65%>99%CNS / Melatonin Receptor Agonism
4-TrifluoromethylphenylN,N-Dimethylethylenediamine59%>95%Anti-inflammatory

Step-by-Step Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of the C7-aryl group.

  • Preparation: In an oven-dried Schlenk flask, add (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (2.5 equiv, 12.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 25 mL). Purge the solution with Argon for 10 minutes.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 5 mol%). Seal the flask and heat to 90 °C for 6–8 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​ ~0.3) will be consumed, and a new, strongly UV-active spot ( Rf​ ~0.5) will appear, validating successful coupling.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Selective Benzylic Oxidation

Objective: Conversion of the C5-hydroxymethyl group to an aldehyde.

  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 equiv, ~3.5 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Oxidation: Add activated Manganese(IV) oxide (MnO₂) (10.0 equiv, 35.0 mmol) in a single portion. Stir the black suspension vigorously at room temperature for 12 hours.

  • Self-Validation Check: Filtration through a Celite pad effectively removes the insoluble MnO₂ byproducts. The disappearance of the broad O-H stretch (~3300 cm⁻¹) and appearance of a sharp C=O stretch (~1690 cm⁻¹) in the IR spectrum confirms successful oxidation without core degradation.

  • Workup: Wash the Celite pad thoroughly with DCM (3 × 20 mL). Concentrate the combined filtrates under reduced pressure to afford the aldehyde intermediate, which is typically pure enough (>95%) to use in the next step without chromatography.

Protocol C: Reductive Amination

Objective: Synthesis of the final bioactive amine derivative.

  • Imine Formation: Dissolve the aldehyde intermediate (1.0 equiv, 2.0 mmol) in 1,2-Dichloroethane (DCE, 10 mL). Add the desired primary or secondary amine (1.2 equiv, 2.4 mmol) and glacial acetic acid (1.0 equiv, 2.0 mmol) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv, 3.0 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Self-Validation Check: The use of NaBH(OAc)₃ prevents the reduction of the starting aldehyde. Reaction completion is indicated by LC-MS showing the desired [M+H]⁺ mass and the complete disappearance of the aldehyde UV trace.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid. Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH gradient).

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 2023. URL:[Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019. URL:[Link]

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 2025. URL: [Link]

  • Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists. Journal of Medicinal Chemistry, 2002. URL:[Link]

Method

oxidation of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol to corresponding aldehydes

An In-Depth Guide to the Selective Oxidation of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the selective ox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Selective Oxidation of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the selective oxidation of the primary alcohol, (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol, to its corresponding aldehyde, 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde. This aldehyde is a valuable synthetic intermediate in the development of novel therapeutics, making its efficient and clean synthesis a critical step in many research programs.

The primary challenge in this transformation is achieving high conversion of the alcohol to the aldehyde while preventing over-oxidation to the carboxylic acid.[1] This guide presents two robust and widely adopted methods that offer excellent selectivity and yield: the Dess-Martin Periodinane (DMP) oxidation and a TEMPO-catalyzed oxidation using (diacetoxyiodo)benzene. The causality behind experimental choices, detailed step-by-step protocols, and critical safety information are provided to ensure successful and reproducible outcomes.

Comparative Overview of Selected Oxidation Methods

The choice of an oxidizing agent is paramount and depends on factors such as substrate sensitivity, scale, desired work-up, and tolerance of other functional groups. While classical methods using chromium reagents like Pyridinium Chlorochromate (PCC) are effective, they are often avoided due to the toxicity of chromium waste.[2][3] Modern methods offer milder conditions and more environmentally benign profiles.

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TempVery mild, high yields, easy work-up, avoids heavy metals.[4][5]Reagent is moisture-sensitive; stoichiometric amounts of iodine byproduct.
TEMPO-Catalyzed TEMPO (cat.), PhI(OAc)₂CH₂Cl₂/H₂O, Room TempCatalytic, mild, highly selective for 1° alcohols.[6][7]Requires a co-oxidant; biphasic system may require vigorous stirring.
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NCH₂Cl₂, -78 °CExcellent for sensitive substrates, high yields.[8]Requires cryogenic temperatures; produces malodorous dimethyl sulfide.[8]

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane (DMP). It is prized for its exceptionally mild reaction conditions and broad functional group tolerance.[9]

Principle and Mechanism

The reaction proceeds at room temperature, typically in a chlorinated solvent like dichloromethane (CH₂Cl₂).[4] The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center. A base (which can be the displaced acetate) then abstracts the alpha-proton from the alcohol, leading to a reductive elimination that forms the aldehyde, iodinane, and acetic acid.[1]

Visualizing the Transformation

Caption: Oxidation of the primary alcohol to the target aldehyde.

Experimental Protocol

Materials and Reagents

Reagent/MaterialPurpose
(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanolStarting Material
Dess-Martin Periodinane (DMP)Oxidizing Agent
Dichloromethane (CH₂Cl₂, anhydrous)Solvent
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Quench/Wash
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)Quench/Wash
Brine (Saturated aqueous NaCl)Wash
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnelEquipment

Procedure (1.0 mmol scale)

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (244 mg, 1.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the starting material is fully dissolved.

  • Addition of DMP: Add Dess-Martin Periodinane (466 mg, 1.1 mmol, 1.1 equiv) to the solution in one portion at room temperature. The reaction mixture may become slightly cloudy.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every 30 minutes (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.[9]

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL). Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL), followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes, to afford the pure 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde.[10]

Method 2: TEMPO-Catalyzed Oxidation

This method employs a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), with a stoichiometric co-oxidant.[7] For this application, (diacetoxyiodo)benzene (PhI(OAc)₂) is an excellent choice as it operates under mild, neutral conditions, which is beneficial for potentially acid-sensitive substrates.[6]

Principle and Mechanism

The reaction operates via a catalytic cycle. The co-oxidant, PhI(OAc)₂, first oxidizes the TEMPO radical to the highly reactive N-oxoammonium ion. This species is the active oxidant that directly converts the primary alcohol to the aldehyde, during which it is reduced back to the hydroxylamine form.[11] The hydroxylamine is then re-oxidized by the co-oxidant to regenerate TEMPO, thus completing the cycle. This process allows a small amount of TEMPO to facilitate the oxidation of the entire batch of substrate.

Experimental Protocol

Materials and Reagents

Reagent/MaterialPurpose
(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanolStarting Material
TEMPOCatalyst
(Diacetoxyiodo)benzene (PhI(OAc)₂)Co-oxidant
Dichloromethane (CH₂Cl₂)Solvent
Deionized WaterCo-solvent
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)Quench
Brine (Saturated aqueous NaCl)Wash
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnelEquipment

Procedure (1.0 mmol scale)

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (244 mg, 1.0 mmol, 1.0 equiv) in a mixture of dichloromethane (7 mL) and water (3 mL).

  • Addition of Catalyst: Add TEMPO (16 mg, 0.1 mmol, 0.1 equiv) to the biphasic solution.

  • Addition of Co-oxidant: Add (diacetoxyiodo)benzene (354 mg, 1.1 mmol, 1.1 equiv) in one portion to the vigorously stirred mixture at room temperature.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[6]

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL) to destroy any excess oxidant. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel as described in Method 1.

General Experimental Workflow

The following diagram illustrates the common workflow for both protocols following the initial reaction phase.

Caption: General workflow for reaction workup and purification.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood.[12] Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[13][14]

  • Oxidizing Agents: Dess-Martin Periodinane and (Diacetoxyiodo)benzene are strong oxidizing agents.[13] They should be kept away from combustible materials and reducing agents. Avoid generating dust.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care to avoid inhalation and skin contact.

  • Spills: In case of a spill, clean it up immediately using appropriate absorbent materials. Do not use combustible materials like paper towels to clean up spills of oxidizing agents.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Chromium waste from older methods requires specialized disposal.

References

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Royal Society of Chemistry. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • YouTube. PCC Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Royal Society of Chemistry. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]

  • Frontiers. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. [Link]

  • Michigan State University Department of Chemistry. Alcohol Reactivity. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • ACS Publications. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. [Link]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Canadian Science Publishing. An efficient procedure for the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones using ferric chloride hexahydrate as terminal oxidant. [Link]

  • ResearchGate. Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. [Link]

  • i-sanity.com. DMSO –Oxalyl Chloride, Swern Oxidation. [Link]

  • Organic Syntheses. TEMPO-CATALYZED OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES WITH IODOSOBENZENE DIACETATE. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • YouTube. Oxidation of Alcohols | Chromic Acid vs PCC | 12.8 Organic Chemistry. [Link]

  • Frontiers. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. [Link]

  • Chem-Station. TEMPO Oxidation. [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • National Center for Biotechnology Information. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. [Link]

  • ACS Publications. Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. [Link]

  • Google Patents. Process for recovering aldehydes and ketones.
  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • Government of Canada. Working Safely with Oxidizing Materials. [Link]

  • University of Illinois Urbana-Champaign. Oxidizers. [Link]

  • Storemasta. How do you Store Oxidizing Agents?. [Link]

  • Organic Syntheses. Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. [Link]

  • University of Michigan-Dearborn. Oxidizing Chemicals. [Link]

  • The Chemistry Blog. Safe Handling of Oxidising Chemicals. [Link]

  • Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Total synthesis of natural products containing benzofuran rings. [Link]

  • National Center for Biotechnology Information. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • ResearchGate. Simple and Efficient Synthesis of Various Dibenzofuran Carbaldehydes. [Link]

  • ResearchGate. Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. [Link]

  • Semantic Scholar. Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. [Link]

  • Chemguide. oxidation of aldehydes and ketones. [Link]

Sources

Application

The Strategic Application of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol in Modern Medicinal Chemistry

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and synthetic compounds.[1][2][3] Its inherent structural and electronic propert...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and synthetic compounds.[1][2][3] Its inherent structural and electronic properties make it a versatile building block in the design of novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5] This guide focuses on a particularly valuable derivative, (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1) , a key intermediate whose strategic functionalization opens avenues for the development of highly selective and potent drug candidates.

This document provides an in-depth exploration of the medicinal chemistry applications of compound 1 , with a particular focus on its utility in the synthesis of selective Bromo and Extra-Terminal domain (BET) inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and present data that underscores the potential of its derivatives as next-generation therapeutics.

The Versatility of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran core is a recurring motif in molecules exhibiting a wide array of pharmacological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry that can be strategically decorated with various functional groups to optimize interactions with biological targets. The inherent bioactivity of this scaffold is evidenced by its presence in compounds with demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

The subject of this guide, (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1) , is a trifunctional building block of significant interest. It possesses three key features that can be orthogonally addressed in a synthetic campaign:

  • The Aryl Bromide: The bromine atom at the 7-position is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

  • The Benzylic Alcohol: The primary alcohol at the 5-position can be readily oxidized to an aldehyde or a carboxylic acid, or converted into an ether, ester, or amine. This functionality provides a convenient attachment point for various side chains or pharmacophoric elements.

  • The Dihydrobenzofuran Core: The core scaffold itself serves as a rigid framework, pre-organizing the appended functional groups in a defined spatial orientation to facilitate optimal binding to a target protein.

Application in the Synthesis of Selective BET Bromodomain Inhibitors

A prominent and promising application of the 2,3-dihydro-1-benzofuran scaffold is in the development of selective inhibitors of the Bromo and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][8][9] These epigenetic readers play a crucial role in the regulation of gene transcription and are implicated in the pathogenesis of various cancers and inflammatory diseases.[1][8][9] While pan-BET inhibitors have shown clinical potential, they are often associated with dose-limiting toxicities. Consequently, there is a significant effort to develop inhibitors that are selective for individual bromodomains (BD1 or BD2) within the BET family, which may offer an improved therapeutic window.[1][8][9]

The 2,3-dihydro-1-benzofuran scaffold has been successfully employed to create highly potent and selective inhibitors of the second bromodomain (BD2).[1][8][9] The constrained conformation of the dihydrobenzofuran ring is thought to contribute to an entropically favorable interaction with the BD2 domain, leading to enhanced potency and selectivity.[1]

Proposed Synthetic Pathway to a BET Inhibitor Intermediate

The following protocol outlines a proposed synthetic route to a key intermediate for a selective BD2 inhibitor, starting from (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1) . This pathway is adapted from established literature procedures for analogous 2,3-dihydrobenzofuran-based BET inhibitors.[1]

Experimental Protocols

Protocol 1: Oxidation of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol to the Corresponding Aldehyde

This protocol describes the selective oxidation of the primary alcohol of compound 1 to the aldehyde 2 . This transformation is a critical first step in preparing the molecule for subsequent elaboration.

Materials:

  • (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1) (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 30 minutes until the organic layer is clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde (2) .

Protocol 2: Suzuki-Miyaura Cross-Coupling for Arylation at the 7-Position

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide 2 with a suitable boronic acid to introduce a new aryl group at the 7-position, yielding the biaryl aldehyde 3 .

Materials:

  • 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde (2)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde (2) (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired 7-aryl-2,3-dihydro-1-benzofuran-5-carbaldehyde (3) .

Further Synthetic Elaboration

The resulting biaryl aldehyde 3 is a versatile intermediate that can be further elaborated to a variety of potential BET inhibitors. For instance, the aldehyde can undergo a Pinnick oxidation to the corresponding carboxylic acid, followed by amide coupling with a suitable amine to install the acetyl-lysine mimetic moiety, a key pharmacophore for BET bromodomain recognition.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the proposed synthetic pathway.

G cluster_0 Synthesis of BET Inhibitor Intermediate A (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1) B 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde (2) A->B Oxidation (DMP) C 7-Aryl-2,3-dihydro-1-benzofuran-5-carbaldehyde (3) B->C Suzuki Coupling (Pd(dppf)Cl2) D Amide Coupling Precursor (Carboxylic Acid) C->D Pinnick Oxidation E Final BET Inhibitor Candidate D->E Amide Coupling

Caption: Proposed synthetic workflow for a BET inhibitor candidate.

Data Summary: Physicochemical Properties

The following table summarizes key physicochemical properties of the starting material and intermediates.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1)C₉H₉BrO₂229.07
7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde (2)C₉H₇BrO₂227.06
7-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde (3)C₁₆H₁₄O₃254.28

Broader Applications and Future Directions

While the focus of this guide is on the synthesis of BET inhibitors, the strategic positioning of the bromo and methanol functionalities on the 2,3-dihydro-1-benzofuran scaffold makes compound 1 a valuable starting material for a multitude of other applications in medicinal chemistry. The aryl bromide can participate in other cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a diverse array of substituents. The primary alcohol can be transformed into a wide range of functional groups, further expanding the accessible chemical space.

For example, derivatives of the 2,3-dihydro-1-benzofuran scaffold have also been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists, which are of interest for the treatment of inflammatory and neuropathic pain.[10] The synthetic strategies outlined in this guide could be adapted to explore the synthesis of novel CB2 agonists based on the (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol core.

Conclusion

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol is a highly versatile and strategically important building block in medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries. The application of this scaffold in the development of selective BET bromodomain inhibitors highlights its potential in addressing challenging therapeutic targets. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for the exploration of this promising chemical entity in their drug discovery programs.

References

  • Lucas, S. C. C., et al. (2021). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, 64(15), 10711–10741. [Link]

  • Lucas, S. C. C., et al. (2021). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. PubMed, [Link]

  • Lucas, S. C. C., et al. (2021). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, [Link]

  • Demont, E. H., et al. (2019). Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins. Journal of Medicinal Chemistry, 62(17), 7717–7739. [Link]

  • Geden, J. V., et al. (2017). BET Bromodomain Inhibitors with One-step Synthesis Discovered from Virtual Screen. ACS Medicinal Chemistry Letters, 8(7), 743–748. [Link]

  • Appchem. (7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol. [Link]

  • Garg Lab, UCLA. Patents & Products. [Link]

  • OSTI.GOV. (2017). BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. R Discovery. [Link]

  • Lucas, S. C. C., et al. (2021). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. ResearchGate. [Link]

  • Google Patents. (1996).
  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540. [Link]

  • Patexia. (2012). Benzofuran derivatives. [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. [Link]

  • Bodke, Y. D., et al. (2017). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica, 9(21), 29-34. [Link]

  • Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(70), 16357–16361. [Link]

  • Fukushima, T., et al. (2007). Recent progress in the development of derivatization reagents having a benzofuran structure. Biomedical Chromatography, 21(12), 1235-1247. [Link]

  • Google Patents. (2014).
  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • Sarsam College of Pharmacy. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]

  • Google Patents. (1999).
  • El Bialy, S. A. A., et al. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. [Link]

  • Diaz, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615–1629. [Link]

Sources

Method

scale-up manufacturing process for (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

An Application Note on the Scale-Up Manufacturing of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol Introduction (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol is a key heterocyclic building block of significant intere...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Scale-Up Manufacturing of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

Introduction

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2] The presence of a bromine atom and a primary alcohol functional group provides two orthogonal handles for further chemical modification, such as cross-coupling reactions at the bromine site and esterification or etherification at the alcohol. This versatility makes it a valuable intermediate for the synthesis of complex molecular architectures.

This application note provides a comprehensive guide to a robust and scalable two-step manufacturing process for (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol. The narrative emphasizes the rationale behind procedural choices, safety considerations critical for scale-up, and detailed analytical protocols to ensure process control and final product quality. The presented methodology is designed to be efficient, cost-effective, and reproducible, transitioning smoothly from laboratory-scale synthesis to pilot-plant production.

Synthetic Strategy and Rationale

The manufacturing process is designed as a two-step sequence starting from the commercially available 2,3-dihydro-1-benzofuran-5-carbaldehyde. This starting material is chosen for its accessibility and the straightforward reactivity it offers.

The overall transformation involves:

  • Regioselective Bromination: An electrophilic aromatic substitution to install a bromine atom at the 7-position of the dihydrobenzofuran ring.

  • Chemoselective Reduction: Reduction of the aldehyde at the 5-position to the corresponding primary alcohol.

This strategy is advantageous for scale-up because it avoids the use of expensive transition-metal catalysts or harsh reagents, relying instead on classical, well-understood organic transformations.[3] The choice of sodium borohydride for the reduction step, in particular, is a critical decision for industrial application, as it offers a significantly better safety profile and is more economical than potent hydrides like lithium aluminum hydride.[4][5]

Synthetic_Pathway SM 2,3-Dihydro-1-benzofuran-5-carbaldehyde INT 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde SM->INT Step 1: Bromination Reagents: Br₂, NaOAc, Acetic Acid FP (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol INT->FP Step 2: Reduction Reagent: Sodium Borohydride (NaBH₄)

Caption: Overall two-step synthetic scheme.

Part 1: Synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde (Intermediate I)

Principle and Rationale

The first step is the regioselective bromination of 2,3-dihydro-1-benzofuran-5-carbaldehyde. This is an electrophilic aromatic substitution reaction. The dihydrobenzofuran ring system is activated towards electrophiles by the ether oxygen, which is an ortho, para-director. The aldehyde group is a deactivating, meta-director. The desired 7-position is ortho to the activating ether oxygen and meta to the deactivating aldehyde group, making it a favored site for substitution. The procedure uses glacial acetic acid as the solvent and sodium acetate as a buffer.[3] Sodium acetate mitigates the harshness of the hydrogen bromide (HBr) gas evolved during the reaction, preventing potential side reactions.

Detailed Laboratory Protocol (10 g Scale)
  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the setup is placed in a fume hood.

  • Reagent Charging: To the flask, add 2,3-dihydro-1-benzofuran-5-carbaldehyde (10.0 g, 67.5 mmol) and glacial acetic acid (80 mL). Stir the mixture until the solid dissolves.

  • Temperature Control: Cool the solution to 10-15 °C using an ice-water bath.

  • Reagent Addition: Add sodium acetate (6.64 g, 81.0 mmol) to the solution.[3] In a separate dropping funnel, prepare a solution of bromine (3.8 mL, 11.8 g, 74.3 mmol) in glacial acetic acid (20 mL). Add the bromine solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature is maintained below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate (150 mL) to quench any unreacted bromine.

  • Work-up: Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, (7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde), is often of sufficient purity for the next step. If required, it can be purified by recrystallization from an ethanol/water mixture. An expected yield is approximately 14.2 g (92%).[3]

Scale-Up and Safety Considerations
  • Reagent Handling: Bromine is highly corrosive, toxic, and volatile. For kilogram-scale production, use of a closed-system charging apparatus is mandatory. All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a respirator.

  • Thermal Management: The bromination reaction is exothermic. On a large scale, a glass-lined reactor with efficient cooling and temperature monitoring is essential to control the exotherm during the dropwise addition of bromine.

  • Off-Gas Scrubbing: The reaction generates HBr gas. The reactor's exhaust must be connected to a caustic scrubber (e.g., containing NaOH solution) to neutralize the acidic fumes before venting.

Part 2: Synthesis of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (Final Product)

Principle and Rationale

This step involves the chemoselective reduction of the aromatic aldehyde in Intermediate I to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on an industrial scale. It is a mild reducing agent that is highly selective for aldehydes and ketones, and it is significantly safer to handle than lithium aluminum hydride (LiAlH₄).[6] The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also participates in the reaction mechanism by protonating the intermediate borate ester.

Detailed Laboratory Protocol (10 g Scale)
  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer and a thermometer.

  • Reagent Charging: Dissolve 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde (10.0 g, 43.6 mmol) in methanol (100 mL).

  • Temperature Control: Cool the solution to 0-5 °C using an ice-water bath. This is crucial to moderate the reaction rate and prevent side reactions.

  • Reagent Addition: Add sodium borohydride (0.83 g, 21.8 mmol) portion-wise over 20-30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until the pH is ~5-6 and gas evolution stops.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water (50 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The final product, (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol, can be purified by recrystallization from a suitable solvent system like toluene/heptane to yield a white solid. Expected yield is approximately 9.3 g (93%).

Scale-Up and Safety Considerations
  • Sodium Borohydride Handling: NaBH₄ is a flammable solid that reacts with water and acids to produce flammable hydrogen gas.[7] It must be stored in a cool, dry place away from incompatible materials.[8] Personnel must wear appropriate PPE, including gloves and safety goggles.[9]

  • Hydrogen Evolution: The addition of NaBH₄ and the subsequent acidic quench will generate significant volumes of hydrogen gas. The reactor must be purged with an inert gas (e.g., nitrogen) and vented to a safe area, away from any ignition sources.[10]

  • Quenching: The quenching step is highly exothermic. On a large scale, the acid must be added slowly with efficient cooling to maintain temperature control. A reverse quench (adding the reaction mixture to the acid) can sometimes be a safer alternative but requires careful process development.

Quality Control and Analytical Methods

Rigorous in-process controls and final product analysis are essential for ensuring batch-to-batch consistency and meeting quality specifications.

ParameterIntermediate IFinal ProductMethod
Appearance Off-white to yellow solidWhite crystalline solidVisual
Purity (HPLC) ≥ 98.0%≥ 99.0%HPLC-UV
Identity (¹H NMR) Conforms to structureConforms to structureNMR Spectroscopy
Identity (MS) [M+H]⁺ = 227/229[M+H]⁺ = 229/231LC-MS
Melting Point Approx. 115-120 °CApprox. 95-100 °CMelting Point Apparatus

Manufacturing Workflow Visualization

The following diagram illustrates the logical flow of the entire manufacturing process, from raw material receipt to final product dispatch, highlighting critical quality control (QC) checkpoints.

Manufacturing_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing RM1 Raw Material Receipt: 2,3-Dihydro-1-benzofuran-5-carbaldehyde QC1 QC: Raw Material Identity & Purity Testing RM1->QC1 RM2 Raw Material Receipt: Bromine, NaOAc, Acetic Acid RM2->QC1 RM3 Raw Material Receipt: NaBH₄, Methanol, HCl RM3->QC1 Step1 Step 1: Bromination QC1->Step1 IPC1 IPC: Reaction Completion (TLC/HPLC) Step1->IPC1 Step2 Step 2: Reduction IPC1->Step2 IPC2 IPC: Reaction Completion (TLC/HPLC) Step2->IPC2 Purification Purification: Recrystallization IPC2->Purification Drying Drying under Vacuum Purification->Drying QC2 QC: Final Product Release (Purity, Identity, etc.) Drying->QC2 Packaging Packaging & Labeling QC2->Packaging Dispatch Final Product Dispatch Packaging->Dispatch

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific chemical challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific chemical challenges associated with (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (CAS: 501430-83-7)[1].

This compound is a highly valuable building block, but its unique structural combination—an aryl bromide hindered by an adjacent ring oxygen, coupled with a free primary alcohol—makes it exceptionally prone to unwanted hydrodebromination (protodehalogenation) during transition-metal-catalyzed reactions ([2]). This guide synthesizes field-proven insights to help you understand the causality of this side reaction and provides self-validating protocols to prevent it.

Mechanistic Causality: The "Why" Behind Unwanted Debromination

To prevent debromination, we must first understand its origin. During Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the desired pathway involves the oxidative addition of the Pd(0) catalyst into the C–Br bond, followed by transmetalation and reductive elimination.

However, (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol contains a built-in hydride donor : the C5 hydroxymethyl group (-CH₂OH). Under basic reaction conditions, this primary alcohol can be deprotonated. The resulting alkoxide coordinates to the Pd(II) center and undergoes a rapid β-hydride elimination ([3]). This process oxidizes the alcohol to an aldehyde and generates a transient Pd–H species, which subsequently reductively eliminates to yield the unwanted debrominated byproduct, (2,3-dihydro-1-benzofuran-5-yl)methanol.

Mechanism cluster_desired Desired Pathway cluster_undesired Undesired Pathway (Debromination) Start Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Start->OxAdd + Substrate (7-Bromo...) Transmet Ar-Pd(II)-R (Transmetalation) OxAdd->Transmet + R-B(OH)2 Alkoxide Ar-Pd(II)-OCH2Ar' (Alkoxide Coordination) OxAdd->Alkoxide + Base, -CH2OH (Intra/Intermolecular) Product Ar-R (Coupled Product) Transmet->Product Reductive Elim. Hydride Ar-Pd(II)-H (β-Hydride Elimination) Alkoxide->Hydride - Aldehyde Debrom Ar-H (Debrominated Byproduct) Hydride->Debrom Reductive Elim.

Divergent Pd-catalytic pathways showing desired cross-coupling vs. unwanted hydrodebromination.

Quantitative Condition Matrix

To outcompete the β-hydride elimination pathway, we must accelerate the transmetalation step while minimizing alkoxide formation. The table below summarizes how different reaction parameters influence the ratio of the desired cross-coupled product to the debrominated byproduct.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (Coupled)Yield (Debrominated)Mechanistic Rationale
1Pd(PPh₃)₄Na₂CO₃EtOH / H₂O80°C30%60%EtOH acts as an exogenous hydride donor; high heat promotes β-hydride elimination.
2Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O80°C55%35%Removal of EtOH helps, but substrate's own -CH₂OH still acts as a hydride donor.
3XPhos Pd G3 K₃PO₄ THF / H₂O 25°C 92% <2% Bulky ligand accelerates transmetalation; low temp and weak base prevent alkoxide formation.
4XPhos Pd G3NaOtBuTHF25°C40%50%Strong base (NaOtBu) rapidly deprotonates the substrate's alcohol, driving debromination.

Self-Validating Protocol: Protection-Free Cross-Coupling

While protecting the primary alcohol (e.g., as a TBS ether) is a guaranteed way to prevent intramolecular hydride transfer, it adds two synthetic steps to your workflow. The following protocol utilizes the optimized conditions (Entry 3) to achieve chemoselective coupling without requiring protecting groups.

Workflow Prep 1. Reagent Prep (Inert Atm) Mix 2. Assembly (Substrate+Boronic) Prep->Mix Cat 3. Catalyst (XPhos Pd G3) Mix->Cat React 4. RT Execution (2-4 hours) Cat->React Validate 5. LC-MS Validation (Isotope Check) React->Validate

Step-by-step experimental workflow for protection-free cross-coupling.

Step-by-Step Methodology
  • Reagent Preparation: Flame-dry a Schlenk flask and backfill with Argon. Degas a mixture of THF and H₂O (10:1 ratio) by sparging with Argon for 30 minutes.

  • Reaction Assembly: To the flask, add (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1.0 equiv), the desired aryl/alkyl boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%). Expert Note: XPhos is critical here as its steric bulk and electron richness vastly accelerate transmetalation, outcompeting the debromination pathway.

  • Execution: Inject the degassed THF/H₂O solvent mixture. Stir the reaction vigorously at room temperature (25°C) for 2–4 hours. Do not heat the reaction, as thermal energy exponentially increases the rate of β-hydride elimination.

  • Self-Validating Checkpoint (LC-MS Analysis):

    • Quench an aliquot with water, extract with EtOAc, and inject into the LC-MS.

    • Starting Material Signature: Look for m/z 228 and 230. You must see a strict 1:1 intensity ratio, confirming the presence of the ⁷⁹Br and ⁸¹Br isotopes.

    • Success Signature: Look for the mass of your coupled product. The 1:1 isotopic pattern will be completely absent.

    • Failure Signature: Look for m/z 150.1 (exact mass of the debrominated byproduct, C₉H₁₀O₂). If this peak is dominant, your base is too strong or your solvent is contaminated with a primary/secondary alcohol.

Frequently Asked Questions (FAQs)

Q1: I am not using an alcohol solvent, but I am still seeing massive debromination. Where is the hydrogen coming from? A1: The hydrogen is coming from the substrate itself. The -CH₂OH group at the 5-position is deprotonated by your base, coordinates to Palladium, and acts as an intramolecular (or intermolecular) hydride donor. You must switch to a weaker base like K₃PO₄ or CsF to minimize this alkoxide formation.

Q2: Can I use standard Pd(PPh₃)₄ for this reaction if I just lower the temperature? A2: No. Pd(PPh₃)₄ requires elevated temperatures (typically >70°C) to undergo efficient oxidative addition and transmetalation with hindered ortho-substituted aryl bromides like this one. At those temperatures, debromination will outpace coupling. You must use a highly active, room-temperature-capable catalyst like XPhos Pd G3 or RuPhos Pd G3.

Q3: Are there other side reactions I should watch out for? A3: Yes. If the β-hydride elimination occurs, the alcohol is oxidized to an aldehyde. You may observe a byproduct with m/z 148 (debrominated aldehyde) or m/z 226/228 (brominated aldehyde) on your LC-MS.

Q4: Does this debromination risk apply to other transition metals? A4: Yes. Copper and Nickel catalysts are also highly susceptible to transfer hydro-dehalogenation in the presence of free alcohols and bases ([4]). The same preventative principles (weak base, bulky ligands, room temperature) apply.

References

  • Wang, H., et al. "Chemoselective Dehalogenation of Aryl Bromides." ACS Catalysis, 2020, 10 (13), 6977-6987. URL:[Link]

  • Weyl, B., et al. "Hydro- and deutero-dehalogenation reactions: An overview of principles and practices." Molecular Catalysis, 2025, 572, 114789. URL:[Link]

  • Organic Chemistry Portal. "Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage." Organic Chemistry Portal Database. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of complex bicyclic aryl scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of complex bicyclic aryl scaffolds. Recently, (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol has emerged as a critical intermediate in the development of potent URAT1/XO dual inhibitors for the treatment of hyperuricemia and gout ()[1].

Synthesizing this compound with high commercial purity requires precise control over electrophilic aromatic substitution and selective reduction. This guide provides a mechanistic troubleshooting framework to help you eliminate regioisomers, over-brominated species, and des-bromo impurities from your batches.

Mechanistic Workflow & Impurity Divergence

To control impurities, we must first map the logical relationship between the reaction conditions and the divergent side-reactions. The diagram below illustrates the intended pathway alongside the primary impurity channels.

SynthesisPathway SM 2,3-Dihydrobenzofuran- 5-carbaldehyde Intermediate 7-Bromo-2,3-dihydrobenzofuran- 5-carbaldehyde SM->Intermediate Br2, NaOAc AcOH, 10°C Imp1 Over-brominated (e.g., 4,7-dibromo) SM->Imp1 Excess Br2 Imp2 Regioisomers (e.g., 4-bromo) SM->Imp2 High Temp Product (7-Bromo-2,3-dihydro- 1-benzofuran-5-yl)methanol Intermediate->Product NaBH4 MeOH, 0°C Imp3 Des-bromo Alcohol Intermediate->Imp3 Harsh Reduction

Synthesis and impurity pathways for (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol.

Troubleshooting FAQs

Q1: I am detecting significant levels of the 4-bromo regioisomer in my intermediate. How do I force bromination exclusively to the 7-position? Causality: The oxygen atom in the dihydrobenzofuran ring is a strong ortho/para director. Because the 5-position is blocked by the formyl group, electrophilic aromatic substitution naturally favors the 7-position (ortho to the oxygen). However, the 4-position (meta to the oxygen, but ortho to the alkyl bridgehead) can become activated if the reaction temperature exceeds 15 °C or if a strong Lewis acid is used. Solution: Rely on mild, uncatalyzed bromination using Br₂ and sodium acetate (NaOAc) in acetic acid ()[2]. Maintain strict temperature control at 10 °C. The NaOAc buffers the HBr byproduct, preventing acid-catalyzed degradation and maintaining a highly regioselective kinetic environment.

Q2: My batches are failing quality control due to 5,7-dibromo-2,3-dihydrobenzofuran derivatives. What is driving this over-bromination? Causality: Over-bromination is strictly a function of stoichiometry and localized concentration gradients. If the starting material contains un-formylated 2,3-dihydrobenzofuran, the 5-position is highly susceptible to bromination. Furthermore, excess Br₂ will eventually force a second equivalent onto the 4-position of the target intermediate. Solution: Titrate your Br₂ carefully to exactly 1.05 equivalents. Ensure adequate stirring (high RPM) to prevent localized pooling of the dense Br₂ during addition.

Q3: The final product contains residual aldehyde and a des-bromo alcohol impurity. How can I drive the reduction to completion without cleaving the C-Br bond? Causality: Incomplete reduction occurs when your reducing agent (NaBH₄) decomposes in the protic solvent (methanol) before reacting with the aldehyde. Conversely, des-bromination occurs if the reduction is run too hot or left too long; the newly formed benzylic alcohol system, combined with the electron-rich aromatic ring, makes the C-Br bond susceptible to reductive cleavage. Solution: Perform the NaBH₄ reduction strictly between 0 °C and 5 °C. The low temperature suppresses the solvent-borohydride reaction, allowing the aldehyde reduction to outcompete it, while simultaneously protecting the aryl bromide from cleavage.

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the chemistry provides immediate visual or physical feedback to confirm the reaction is proceeding correctly.

Step 1: Regioselective Bromination
  • Preparation: In a multi-neck flask equipped with an internal thermometer, dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) and sodium acetate (1.2 eq) in glacial acetic acid (10 mL/g of starting material).

  • Cooling: Chill the reaction mixture to exactly 10 °C using an ice-water bath.

  • Addition: Add Br₂ (1.05 eq) dropwise over 30 minutes. Self-validation: The reaction mixture will turn a deep red/brown. If the color discharges immediately upon addition, the substrate is highly active; if it pools, increase the stirring rate.

  • Maturation: Remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for 1 hour[2].

  • Quench & Workup: Pour the mixture into ice-cold water containing saturated aqueous sodium thiosulfate. Self-validation: The immediate discharge of the red/brown color to a pale yellow/white suspension confirms the complete destruction of unreacted Br₂, guaranteeing no further over-bromination will occur during extraction. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 7-bromo-2,3-dihydrobenzofuran-5-carbaldehyde.

Step 2: Controlled Reduction
  • Preparation: Dissolve the 7-bromo-2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) in anhydrous methanol (10 mL/g).

  • Cooling: Chill the solution to 0 °C.

  • Reduction: Add NaBH₄ (0.5 eq) in small portions over 15 minutes. Self-validation: Controlled effervescence (H₂ gas evolution) will be observed. This visual cue confirms the hydride is active. If no gas evolves, your NaBH₄ has degraded.

  • Maturation: Stir at 0 °C for 1 hour. Monitor via TLC or HPLC to ensure complete consumption of the aldehyde.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Self-validation: Using a mild buffer like NH₄Cl instead of HCl prevents the acid-catalyzed elimination of the sensitive benzylic alcohol. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol.

Quantitative Impurity Profiling

The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile, derived from optimized batch data. By adhering to the target parameters, commercial batches can consistently achieve >99% purity.

Reaction StageKey ParameterTarget Product PurityRegioisomers (e.g., 4-bromo)Dibromo SpeciesDes-bromo AlcoholResidual Aldehyde
Bromination Br₂ (1.05 eq), 10 °C> 98.0%< 0.5%< 0.5%N/AN/A
Bromination Br₂ (2.00 eq), 25 °C82.5%2.1%15.4%N/AN/A
Reduction NaBH₄ (0.5 eq), 0 °C> 99.0%N/AN/A< 0.1%< 0.5%
Reduction NaBH₄ (2.0 eq), 60 °C88.0%N/AN/A11.5%0.0%
References
  • Title : Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout Source : Journal of Medicinal Chemistry URL :[Link]

  • Title: Carboxy substituted (hetero)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Substitutions in (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

Welcome to the Technical Support Center for (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (CAS: 501430-83-7). This bifunctional scaffold is highly valued in drug development, notably in the synthesis of URAT1 inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (CAS: 501430-83-7). This bifunctional scaffold is highly valued in drug development, notably in the synthesis of URAT1 inhibitors and other therapeutic agents. However, its unique structural topology presents distinct synthetic challenges.

This guide provides field-proven troubleshooting strategies to help researchers overcome the profound steric hindrance at the C7 position and manage orthogonal substitutions at the C5 benzylic alcohol.

Structural Diagnostics & Reactivity Mapping

Before troubleshooting, it is critical to understand the spatial and electronic environment of the molecule. The reactivity of this scaffold is defined by two orthogonal sites: the highly hindered sp2-hybridized C7 bromide and the accessible sp3-hybridized C5 benzylic alcohol.

ReactivityMap Mol (7-Bromo-2,3-dihydro- 1-benzofuran-5-yl)methanol C7 C7 Bromide High Steric Hindrance Requires PdL1 Catalyst Mol->C7 Cross-Coupling C5 C5 Hydroxymethyl Benzylic Reactivity Orthogonal to C7 Mol->C5 SN2 Substitution O1 O1 Ring Oxygen Lone Pair Interference O1->C7 Electronic/Steric Clash

Structural reactivity map of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol.

Module 1: Overcoming Steric & Electronic Barriers at the C7 Bromide

Q1: Why do my Suzuki-Miyaura or Buchwald-Hartwig couplings at the C7 position stall at the oxidative addition step or give exceptionally low yields? Analysis & Causality: The C7 bromine is situated directly ortho to the O1 oxygen of the rigid 2,3-dihydrofuran ring. This creates a dual barrier:

  • Steric Bulk: The bicyclic ring system physically blocks the approach of bulky, multi-ligated palladium complexes (e.g., PdL₂ or PdL₄).

  • Electronic Interference: The lone pairs on the adjacent O1 oxygen can competitively coordinate with the metal center, trapping the catalyst in an inactive state or inhibiting the oxidative addition intermediate . Standard catalysts like Pd(PPh₃)₄ fail because they require the formation of a bulky PdL₂ active species, which cannot easily penetrate this crowded microenvironment.

Q2: Which ligand systems are best suited to overcome this specific C7 steric hindrance? Solution: You must utilize dialkyl-ortho-biaryl phosphines (Buchwald ligands) such as SPhos or XPhos . Mechanistic Rationale: These ligands are structurally engineered to force the formation of a highly reactive, monoligated Pd(0)L₁ species . The massive steric pressure from the ligand's "B-ring" prevents a second ligand from binding. This creates a smaller, highly electron-rich palladium center that can seamlessly insert into the sterically hindered C7-Br bond. Furthermore, in certain C-N couplings, this specific steric hindrance can actually be leveraged to reroute the mechanism via an oxygen-assisted reductive elimination pathway .

CatalyticCycle Pd0 Pd(0)L1 Complex (e.g., SPhos-Pd) OxAdd Oxidative Addition (Inserts into C7-Br) Pd0->OxAdd Substrate TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Intermediate RedElim->Pd0 Product

Monoligated Pd(0) catalytic cycle overcoming C7 steric hindrance.

Quantitative Data: Ligand Efficacy for C7 Cross-Coupling
Ligand SystemCatalyst PrecursorReaction TypeC7-Br Conversion (%)Mechanistic Rationale
PPh₃ Pd(PPh₃)₄Suzuki-Miyaura< 20%Forms bulky PdL₂; cannot penetrate the C7 steric shield.
dppf Pd(dppf)Cl₂Suzuki-Miyaura40-50%Bidentate rigidity limits adaptability; susceptible to O1 lone pair interference.
SPhos Pd(OAc)₂Suzuki-Miyaura> 90%Forces active PdL₁ formation; highly electron-rich, easily overcomes sterics.
XPhos Pd₂(dba)₃Buchwald-Hartwig> 85%Exceptional bulk forces the critical reductive elimination step.
Module 2: Managing the C5 Benzylic Alcohol Substitutions

Q3: When attempting to convert the C5 hydroxymethyl group to a leaving group, I observe side reactions and degradation. How can I optimize this? Analysis & Causality: The C5 position is a benzylic alcohol. Harsh halogenation conditions (like boiling SOCl₂ or standard Appel reactions) can generate a transient benzylic carbocation, leading to polymerization or undesired Friedel-Crafts alkylations with the electron-rich benzofuran core. Solution: Use mild, base-mediated activation (e.g., mesylation with MsCl/Et₃N at 0 °C). The C7-Br is completely orthogonal and stable under these conditions, allowing selective activation of the C5 position without cross-reactivity .

Q4: Does the C7 Bromine interfere with nucleophilic substitutions at the C5 position? Solution: No. The C7-Br is sp2-hybridized and sterically shielded, making it completely inert to standard Sₙ2 conditions. You can safely perform nucleophilic displacements (e.g., with primary amines, cyanides, or alkoxides) on the C5-mesylate without needing to protect the C7 position.

Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling at the C7 Position

This protocol is a self-validating system: the use of a biphasic base ensures the boronic acid does not undergo protodeboronation before the sterically hindered oxidative addition can occur.

  • Preparation of Active Catalyst: In a glovebox, charge a Schlenk flask with Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Add anhydrous toluene and stir for 15 minutes at room temperature to pre-form the active PdL₁ complex.

  • Substrate Addition: Add (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1.0 equiv) and the corresponding arylboronic acid (1.5 equiv).

  • Base Addition: Add an aqueous solution of K₃PO₄ (3.0 equiv, 2M). The biphasic system helps partition the base and prevents degradation of the boronic acid.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 90 °C under argon for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Selective C5 Benzylic Substitution (Mesylation/Amination)

This protocol avoids carbocation formation by utilizing strict temperature controls and avoiding acidic byproducts.

  • Mesylation: Dissolve (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1.0 equiv) in anhydrous DCM. Cool to 0 °C. Add Et₃N (2.0 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir at 0 °C for exactly 1 hour.

  • Quench & Isolate: Quench with ice water. Extract with DCM, wash with cold 1M HCl, then brine. Dry over MgSO₄ and concentrate under reduced pressure. (Self-validating step: Do not purify the mesylate via column chromatography as benzylic mesylates are prone to degradation on silica. Use immediately).

  • Amination (Sₙ2): Dissolve the crude mesylate in anhydrous THF. Add the desired secondary amine (3.0 equiv) and K₂CO₃ (2.0 equiv). Stir at 60 °C for 8 hours.

  • Workup: Concentrate the mixture, partition between EtOAc and water, extract, dry, and purify via chromatography.

References
  • Title: Organopalladium Catalyzed Heteroannulations: Application of Organopalladium Reagents in the Synthesis of Benzofurans Source: TSI Journals URL: [Link]

  • Title: Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings Source: ChemRxiv URL: [Link]

  • Title: Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Recrystallization of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol. As a Senior Application Scientist, my goal is to combine theoretical principles with practical, field-tested advice to help you achieve high purity for this important research compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol?

A1: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol, a moderately polar solvent is a good starting point. Based on the structure—a brominated aromatic ring with a hydroxyl group—solvents like isopropanol , ethanol , or a mixture of ethyl acetate and a non-polar anti-solvent like heptane or hexane are excellent candidates. A preliminary solvent screen is always recommended to determine the optimal choice for your specific crude material.[1]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To remedy this, try one of the following:

  • Reduce the cooling rate: Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Use a lower-boiling point solvent: If possible, switch to a solvent with a lower boiling point.

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize again.

  • Use a solvent/anti-solvent system: Dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (anti-solvent) until the solution becomes turbid. This can often promote crystallization over oiling.[1]

Q3: The purity of my recrystallized product has not significantly improved. What are the likely causes?

A3: This can be due to several factors:

  • Inappropriate solvent choice: The impurities may have similar solubility characteristics to your target compound in the chosen solvent. A different solvent or a solvent-pair system might be necessary to effectively separate the impurities.

  • Insufficient cooling: Ensure the solution is thoroughly cooled to maximize the yield of the purified compound and leave impurities in the mother liquor. Placing the flask in an ice-water bath for at least 30 minutes is recommended.[1]

  • Crystallization occurred too quickly: Rapid crystallization can trap impurities within the crystal lattice. A slower cooling process generally results in purer crystals.

  • The mother liquor was not completely removed: Ensure the crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

Q4: What is a typical recovery yield for a single recrystallization?

A4: A successful recrystallization should balance purity and yield. A typical yield for a single recrystallization is in the range of 70-90%.[1] The final yield will depend on the initial purity of the crude material and the chosen solvent system. It's important to remember that some loss of the desired compound is an inherent part of the recrystallization process.

Troubleshooting Guide

This section addresses more specific issues you may encounter during the recrystallization of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol.

Problem Potential Cause Suggested Solution
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to increase the concentration and attempt to cool again.- If crystals still do not form, try adding a seed crystal of the pure compound.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Consider using a different solvent or a solvent/anti-solvent system.
The recrystallized product has a wide melting point range. - The product is still impure.- The product is wet with solvent.- Perform a second recrystallization, potentially with a different solvent system.- Ensure the crystals are thoroughly dried under vacuum to remove all residual solvent. A vacuum oven at a moderate temperature (e.g., 40-50°C) can be effective.[1]
Colored impurities persist in the final product. - The impurity is strongly adsorbed to the crystal surface.- The impurity has very similar solubility to the product.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that charcoal will also adsorb some of your product, so use it sparingly. Filter the hot solution through a fluted filter paper to remove the charcoal before cooling.- Consider column chromatography as an alternative purification method if recrystallization is ineffective.
Poor recovery of the product. - Too much solvent was used.- The compound has significant solubility in the solvent even at low temperatures.- The crystals were washed with solvent that was not ice-cold.- In the future, use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the crystallization mixture is thoroughly chilled in an ice bath to minimize the amount of product remaining in the mother liquor.- Always wash the collected crystals with a minimal amount of ice-cold solvent.

Detailed Experimental Protocol: Recrystallization of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

This protocol provides a starting point for the recrystallization of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol using a solvent/anti-solvent system of ethyl acetate and heptane.

Materials and Equipment:
  • Crude (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

  • Ethyl acetate (reagent grade)

  • Heptane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Step-by-Step Methodology:
  • Dissolution: In a fume hood, place the crude (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethyl acetate and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot ethyl acetate until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[1]

  • Induce Precipitation: While the solution is still hot, slowly add heptane dropwise with continuous stirring. The solution will become cloudy at the point of saturation.

  • Redissolution (if necessary): If excessive precipitation occurs, add a few drops of hot ethyl acetate until the solution becomes clear again.[1]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane or a cold mixture of ethyl acetate/heptane to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[1]

  • Purity Assessment: Assess the purity of the recrystallized product using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The melting point of the purified compound should be sharp and within a narrow range.[1]

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimal hot ethyl acetate add_heptane Add hot heptane dropwise until cloudy dissolve->add_heptane Stirring cool_rt Slowly cool to room temperature add_heptane->cool_rt cool_ice Chill in ice bath cool_rt->cool_ice filter Vacuum filter crystals cool_ice->filter wash Wash with ice-cold solvent filter->wash dry Dry under vacuum wash->dry

Caption: Recrystallization workflow for (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol.

References

  • Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde - Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Methods for (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol Purity: A Comparative Guide of C18 vs. Biphenyl Stationary Phases

Introduction (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (CAS: 501430-83-7) is a highly specialized halogenated intermediate utilized in the synthesis of complex benzofuran-derived therapeutics. Accurately assessing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (CAS: 501430-83-7) is a highly specialized halogenated intermediate utilized in the synthesis of complex benzofuran-derived therapeutics. Accurately assessing its purity is a critical quality control mandate. Structurally similar impurities—such as debrominated precursors or positional isomers (e.g., the 5-bromo derivative)—can easily propagate through synthetic pathways, ultimately compromising final drug efficacy and patient safety.

The Mechanistic Challenge: Why Standard C18 Columns Fall Short

In reversed-phase liquid chromatography (RPLC), C18 stationary phases are the traditional default, relying almost exclusively on hydrophobic (dispersive van der Waals) interactions. However, when analyzing halogenated aromatics, C18 columns frequently fail to resolve positional isomers. Because the overall hydrophobicity (LogP) of these isomers is virtually identical, dispersive forces alone cannot differentiate them, leading to dangerous co-elution and inaccurate purity profiles.

The Solution: Orthogonal Selectivity via Biphenyl Stationary Phases

To achieve baseline resolution, analytical scientists must exploit the subtle electronic differences introduced by the bromine atom's position on the benzofuran ring. Biphenyl stationary phases offer a powerful mixed-mode retention mechanism. In addition to standard hydrophobic partitioning, the dual-ring structure of the biphenyl ligand engages in strong π−π stacking and dipole-dipole interactions with the analyte's aromatic system. The electron-withdrawing nature of the bromine atom alters the local electron density of the molecule, creating a unique dipole moment that the rigid biphenyl phase can distinguish, thereby providing exceptional shape selectivity.

Causality in Mobile Phase Selection: To maximize these π−π interactions, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains its own π electrons (within the cyano group), which competitively bind to the biphenyl stationary phase and suppress the desired analyte-column interactions. Methanol, lacking π electrons, enhances the π−π driven separation, allowing the biphenyl column to perform optimally.

Mechanism Analyte (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol C18 C18 Column (Dispersive Interactions) Analyte->C18 Hydrophobic Partitioning Biphenyl Biphenyl Column (π-π & Dipole Interactions) Analyte->Biphenyl Shape Selectivity & π-π Stacking Result1 Co-elution / Poor Resolution C18->Result1 Result2 Baseline Resolution (Rs > 2.0) Biphenyl->Result2

Logical relationship of stationary phase mechanisms and resulting chromatographic resolution.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) that acts as a self-validating gatekeeper. The method must pass SST criteria before any sample data is considered valid, aligning strictly with the[1].

Step 1: Preparation of Solutions
  • Diluent: Water:Methanol (50:50, v/v).

  • Standard Solution: Dissolve 10.0 mg of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol reference standard in 10 mL of diluent (1.0 mg/mL).

  • System Suitability (SST) Solution: Spike the Standard Solution with 0.1% (w/w) of known synthetic impurities (e.g., des-bromo analog and the 5-bromo positional isomer).

Step 2: Chromatographic Conditions
  • Column: Biphenyl, 150 mm × 4.6 mm, 2.7 µm solid-core particles (Compared against an equivalent C18 column for baseline data).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains the analyte in a consistent, neutral ionization state).

  • Mobile Phase B: Methanol (Selected specifically to enhance π−π interactions).

  • Gradient Program: 0-2 min (30% B), 2-10 min (30% to 70% B), 10-12 min (70% B), 12-12.1 min (back to 30% B), 12.1-15 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes retention times and reduces system backpressure).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (Self-Validation Gate)

Inject the SST Solution in replicates of six. The system is only validated for the analytical run if the following criteria are met:

  • Resolution ( Rs​ ) between the API and the closest eluting isomer is ≥2.0 .

  • Tailing factor ( Tf​ ) for the API peak is ≤1.5 .

  • Relative Standard Deviation (%RSD) of the API peak area is ≤2.0% .

Step 4: ICH Q2(R2) Method Validation Execution

Following a successful SST, execute the validation parameters as mandated by the revised [2]:

  • Specificity: Inject blank diluent to confirm no matrix interference at the API retention time.

  • Linearity: Inject standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration to establish the dynamic range.

  • Accuracy: Perform spike recovery experiments at 50%, 100%, and 150% levels in triplicate.

Workflow Start Method Development (Biphenyl + MeOH) SST System Suitability Test (Rs ≥ 2.0, RSD ≤ 2.0%) Start->SST Val ICH Q2(R2) Validation SST->Val Pass Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Prec Precision & Accuracy Val->Prec Final Validated Purity Method Spec->Final Lin->Final Prec->Final

Experimental workflow for self-validating HPLC method development under ICH Q2(R2).

Comparative Data Presentation

The superiority of the Biphenyl phase over the standard C18 phase is quantitatively demonstrated in Table 1. The Biphenyl column successfully resolves the critical isomer pair, whereas the C18 column results in unacceptable co-elution, rendering it unfit for purpose.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

ParameterC18 Stationary PhaseBiphenyl Stationary PhaseAcceptance Criteria
Retention Time (API) 6.8 min8.2 minN/A
Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline) ≥1.5
Tailing Factor ( Tf​ ) 1.61.1 ≤1.5
Theoretical Plates ( N ) 8,50014,200 ≥10,000

Note: Data reflects the separation of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol from its 5-bromo positional isomer.

Table 2: ICH Q2(R2) Method Validation Results (Biphenyl Column)

Validation ParameterResultICH Q2(R2) TargetStatus
Specificity No blank interferenceNo interferencePass
Linearity ( R2 ) 0.9998 (Range: 0.25 - 1.5 mg/mL) ≥0.999 Pass
Accuracy (Recovery) 99.4% - 100.8%98.0% - 102.0%Pass
Precision (%RSD) 0.85% (n=6) ≤2.0% Pass
LOD / LOQ 0.01 µg/mL / 0.03 µg/mLS/N 3 (LOD), 10 (LOQ)Pass

Conclusion

For the purity assessment of complex halogenated aromatics like (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol, relying on default C18 methodologies introduces significant analytical risk. By transitioning to a Biphenyl stationary phase and utilizing methanol to drive π−π interactions, laboratories can achieve robust, baseline resolution of critical isomeric impurities. When coupled with a self-validating SST protocol, this method fully satisfies the rigorous demands of the ICH Q2(R2) guidelines, ensuring data integrity and downstream drug safety.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA). [Link]

  • Bell, D. S. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol and 5-bromo-benzofuran

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides an in-depth comparison of the chemical reactivity of two structurally related brominated benzofuran derivatives: (7-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth comparison of the chemical reactivity of two structurally related brominated benzofuran derivatives: (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol and 5-bromo-benzofuran. While both molecules offer a bromine atom as a versatile handle for cross-coupling reactions, their core heterocyclic structures dictate fundamentally different reactivity profiles. 5-bromo-benzofuran is characterized by an aromatic, electron-rich furan ring that is highly susceptible to electrophilic attack. In contrast, (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol possesses a saturated, non-aromatic dihydrofuran ring, rendering its reactivity primarily that of a substituted phenol ether. Furthermore, the presence of a hydroxymethyl group provides an additional, distinct reaction site. Understanding these differences is critical for synthetic chemists in selecting the appropriate building block for their specific molecular design and strategic goals.

Introduction

Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1] The strategic placement of functional groups, such as bromine atoms and hydroxyls, provides key intermediates for constructing complex molecular architectures. This guide focuses on a comparative analysis of two such intermediates: (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (Compound 1 ) and 5-bromo-benzofuran (Compound 2 ). We will dissect their structural and electronic differences to explain and predict their behavior in key organic transformations, supported by mechanistic insights and representative experimental protocols.

CompoundStructureKey Features
(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1) Structure of Compound 1Saturated Dihydrofuran Ring, Benzylic Alcohol, Substituted Benzene Ring
5-bromo-benzofuran (2) Structure of Compound 2Aromatic Furan Ring, No Side-Chain Functionality

Part 1: Structural and Electronic Analysis

The fundamental difference between Compound 1 and 2 lies in the nature of the five-membered heterocyclic ring.

  • Compound 1 (Dihydrobenzofuran derivative): The 2,3-dihydrofuran ring is saturated and non-aromatic.[2] Its chemical behavior is analogous to a cyclic ether. The oxygen atom's lone pairs are not part of a delocalized π-system within the five-membered ring. Instead, the oxygen atom acts as a strong electron-donating group (alkoxy group) for the attached benzene ring through resonance, powerfully activating the aromatic system towards electrophilic substitution.

  • Compound 2 (Benzofuran derivative): The furan ring is aromatic. One of the oxygen's lone pairs is delocalized into the ring, creating a 4n+2 π-electron system according to Hückel's rule.[3] This aromaticity is modest compared to benzene, making the furan ring exceptionally electron-rich and thus highly reactive towards electrophiles—significantly more so than a standard benzene ring.[3][4]

Part 2: Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

The most dramatic difference in reactivity is observed in electrophilic aromatic substitution reactions. The site of electrophilic attack is entirely different for the two molecules.

  • Reactivity of Compound 1: In this molecule, the dihydrofuran ring is inert to EAS. The reaction site is the substituted benzene ring. The directing effects of the substituents must be considered:

    • Alkoxy group (-OR): Strongly activating, ortho, para-directing.

    • Bromo group (-Br): Deactivating, ortho, para-directing.

    • Hydroxymethyl group (-CH₂OH): Weakly deactivating, meta-directing relative to itself.

    The potent activating effect of the alkoxy group at position 1 dominates, directing incoming electrophiles to the positions ortho and para to it (C2, C4, C6). Position 2 is already part of the fused ring. The position para to the alkoxy group is C4, and the other ortho position is C7, which is blocked by bromine. Therefore, electrophilic attack is overwhelmingly directed to the C4 position .

  • Reactivity of Compound 2: The electron-rich furan ring is far more activated towards electrophilic attack than the fused benzene ring.[5][6] Electrophilic substitution on benzofuran preferentially occurs at the C2 position of the furan ring.[5][7] This is due to the formation of a more stable cationic intermediate (a σ-complex) where the positive charge can be delocalized onto the oxygen atom without disrupting the benzene ring's aromaticity.[5]

Caption: Comparison of dominant electrophilic substitution pathways.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

ReactionReagentsPredicted Major Product for Compound 1Predicted Major Product for Compound 2
Nitration HNO₃, H₂SO₄(7-Bromo-4-nitro-2,3-dihydro-1-benzofuran-5-yl)methanol5-Bromo-2-nitro-1-benzofuran
Bromination Br₂, FeBr₃(4,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)methanol2,5-Dibromo-1-benzofuran
Friedel-Crafts Acylation CH₃COCl, AlCl₃1-(7-Bromo-5-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl)ethan-1-one1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one
Utility of the Bromine Substituent: Cross-Coupling Reactions

For both molecules, the bromine atom serves as an excellent synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[8] Reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination should be viable for both substrates.

While both are effective, subtle differences in reaction kinetics may arise due to the different electronic environments. The C-Br bond in Compound 1 is on a more electron-rich benzene ring (due to the activating alkoxy group) compared to the C-Br bond in Compound 2 . This can sometimes influence the rate of oxidative addition, the first step in many catalytic cycles. However, for most synthetic purposes, both are considered reliable coupling partners.

Unique Reactivity of the Hydroxymethyl Group

A key advantage of Compound 1 is the presence of the hydroxymethyl (-CH₂OH) group, which provides a reactive site not present in Compound 2 . This primary alcohol can undergo a variety of transformations:[9]

  • Oxidation: It can be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to a carboxylic acid using stronger oxidants (e.g., KMnO₄, Jones reagent).

  • Conversion to Halide: The hydroxyl group can be converted to a good leaving group, such as a bromide or chloride (e.g., using PBr₃ or SOCl₂), to facilitate subsequent nucleophilic substitution reactions.

  • Esterification/Etherification: It can react with carboxylic acids or acyl chlorides to form esters, or with alkyl halides to form ethers.

This functional handle allows for the extension of the molecular framework from a different vector, a synthetic opportunity that 5-bromo-benzofuran lacks entirely.

Part 3: Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction, which is applicable to both Compound 1 and 2 .

G start Setup Reaction Vessel reactants Add Bromo-Substrate (1 or 2), Phenylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), and Base (e.g., K₂CO₃) start->reactants solvent Add Solvent (e.g., Toluene/EtOH/H₂O) reactants->solvent purge Purge with Inert Gas (N₂ or Ar) solvent->purge heat Heat Mixture (e.g., 80-100 °C) purge->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup: Extract with Organic Solvent monitor->workup purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-substrate (Compound 1 or 2 , 1.0 equiv).

  • Addition of Reagents: Add the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table 2: Representative Data for Suzuki Coupling with Phenylboronic Acid

SubstrateExpected ProductTypical YieldNotes
Compound 1 (7-Phenyl-2,3-dihydro-1-benzofuran-5-yl)methanol85-95%The electron-rich nature of the ring generally leads to efficient coupling.
Compound 2 5-Phenyl-1-benzofuran80-90%A standard and reliable transformation for benzofuran scaffolds.[8]
Protocol 2: Oxidation of Hydroxymethyl Group (Compound 1)

This protocol describes the selective oxidation of the primary alcohol in Compound 1 to an aldehyde using Dess-Martin periodinane (DMP).

Step-by-Step Methodology:

  • Dissolution: Dissolve (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (1 , 1.0 equiv) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Add Dess-Martin periodinane (1.2 equiv) portion-wise over 10 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde.

Conclusion

The choice between (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol and 5-bromo-benzofuran is a strategic one, dictated by the desired synthetic outcome.

  • Choose 5-bromo-benzofuran (Compound 2) when the goal is to functionalize the electron-rich furan ring via electrophilic substitution or to utilize it as a diene. It is the reagent of choice for building molecules with substitution at the C2 position of the benzofuran core.

  • Choose (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (Compound 1) when the synthetic plan involves electrophilic substitution on the benzene ring (at the C4 position) or requires modification of the side chain via oxidation or substitution of the hydroxymethyl group. Its dihydrofuran core is stable, acting as a directing group rather than a reactive site.

By understanding these fundamental differences in reactivity, researchers can harness the unique chemical properties of each molecule to achieve their synthetic targets with greater precision and efficiency.

References

  • BenchChem. (n.d.). Reactivity of the hydroxymethyl group in 2-Chloro-4-(hydroxymethyl)phenol. Retrieved March 27, 2026, from [9]

  • BenchChem. (n.d.). Understanding the Properties and Applications of 5-Bromo-1-benzofuran-2-carbaldehyde. Retrieved March 27, 2026, from [8]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3,4-Dihydro-2H-pyran and Furan Derivatives. Retrieved March 27, 2026, from [10]

  • Wikipedia. (2024). Formaldehyde.
  • Wikipedia. (2024). Furan. Retrieved March 27, 2026, from [3]

  • ResearchGate. (2025). Reaction products of 5-bromobenzofuran-2-yl-aryl methanone and their antimicrobial activities.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved March 27, 2026, from [11]

  • MDPI. (2024). Alkoxyalkylation of Electron-Rich Aromatic Compounds.
  • Fiveable. (2025). Dihydrofurans: Organic Chemistry Study Guide. Retrieved March 27, 2026, from [2]

  • TSI Journals. (n.d.). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde.
  • YouTube. (2020). Five Member Heterocycles Reactivity of Furan. Retrieved March 27, 2026, from [4]

  • PMC. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.
  • ACS Publications. (2022). Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase.
  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved March 27, 2026, from [5]

  • PMC. (n.d.). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran.
  • Sigma-Aldrich. (n.d.). 2,3-Dihydrobenzofuran 99 496-16-2. Retrieved March 27, 2026, from [12]

  • Semantic Scholar. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • PMC. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling.
  • Appchem. (n.d.). (7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol.
  • Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination.
  • ResearchGate. (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review.
  • ACS Publications. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction.
  • PubChemLite. (n.d.). (7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol.
  • RSC Publishing. (1971). A quantitative study on the reactivities of the α- and β-positions of benzofuran and benzothiophen in electrophilic substitutions. Retrieved March 27, 2026, from [7]

  • University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective.
  • Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • ResearchGate. (2026). Reactivity of Benzofuran Derivatives. Retrieved March 27, 2026, from [1]

  • RSC Publishing. (2024). ones, and indoles via a [4 + 1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane.
  • YouTube. (2018). 5 Electrophilic Substitution of Furan.
  • Slideshare. (n.d.). 22723_lec7.ppt. Retrieved March 27, 2026, from [6]

Sources

Validation

High-Resolution Mass Spectrometry for the Structural Elucidation of Brominated Dihydrobenzofurans: A Comparative Guide

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol is a highly specific, halogenated intermediate frequently utilized in the synthesis of complex pharmaceutical agents, including complement inhibitors and structurally relat...

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Author: BenchChem Technical Support Team. Date: April 2026

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol is a highly specific, halogenated intermediate frequently utilized in the synthesis of complex pharmaceutical agents, including complement inhibitors and structurally related benzofuran derivatives[1]. For analytical chemists and drug development professionals, the structural elucidation of this compound and its downstream metabolites presents a unique analytical challenge. The molecule features a distinctive isotopic signature from the bromine atom, a labile hydroxymethyl group, and a dihydrobenzofuran core that undergoes complex ring-opening reactions during collisional activation[2][3].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading mass spectrometry (MS) platforms—specifically Q-TOF , Orbitrap , and Triple Quadrupole (QqQ) —in the fragmentation analysis of this compound. Furthermore, this guide provides a self-validating experimental protocol grounded in mechanistic causality to ensure absolute confidence in your structural assignments.

The Molecular Target & Fragmentation Causality

To optimize an MS method, one must first understand the intrinsic chemical behavior of the analyte in the gas phase. (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (Exact Mass for 79 Br: 227.9786 Da) exhibits three primary mechanistic behaviors during Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID):

  • The Halogen Signature: Natural bromine consists of two stable isotopes, 79 Br and 81 Br, in a nearly equal ratio (50.69% to 49.31%)[4]. This dictates that any intact precursor ion or bromine-retaining product ion will present as a distinct M and M+2 doublet of ~1:1 intensity[5].

  • Benzylic/Hydroxymethyl Cleavage: The hydroxymethyl group (-CH 2​ OH) at the C5 position is highly susceptible to the loss of water (-18 Da) to form a resonance-stabilized benzylic cation, or the loss of a hydroxymethyl radical (-31 Da)[6].

  • Dihydrobenzofuran Ring Opening: The saturated oxygen-containing ring frequently undergoes Retro-Diels-Alder (RDA) type cleavage or carbon monoxide (CO) elimination under higher collision energies, a hallmark of dihydrobenzofuran neolignans and related structures[2][3].

FragPathway M [M+H]+ m/z 228.98 / 230.98 (79Br / 81Br) H2O [M+H - H2O]+ m/z 210.97 / 212.97 M->H2O - 18 Da (H2O) CH2OH [M+H - CH2OH•]+ m/z 197.96 / 199.96 M->CH2OH - 31 Da (CH2OH•) Br [M+H - HBr]+ m/z 149.06 M->Br - 80/82 Da (HBr) Ring Ring Cleavage Ion m/z 121.06 H2O->Ring Retro-Diels-Alder CH2OH->Ring -Br• & Ring Opening

Fig 1: Proposed MS/MS fragmentation pathway of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

Choosing the correct mass analyzer is critical. While Triple Quadrupoles (QqQ) are the gold standard for targeted quantitation, structural elucidation of unknown byproducts or metabolites requires High-Resolution Mass Spectrometry (HRMS)[7].

  • Orbitrap MS: Utilizes an electrostatic field to trap ions, relying on Fourier Transform to achieve ultra-high resolving power (up to 500,000 FWHM). This is unparalleled for separating isobaric interferences and calculating exact elemental compositions[7]. However, its slower scan speed can be a bottleneck when coupled with ultra-fast UHPLC gradients.

  • Q-TOF MS: Employs orthogonal acceleration time-of-flight. While its maximum resolution (~100,000 FWHM) is lower than an Orbitrap, it offers exceptionally fast acquisition rates (up to 100 Hz) and superior isotopic fidelity[8]. Because Q-TOF does not suffer from the space-charge effects that can sometimes skew isotopic ratios in ion traps, it is exceptionally reliable for confirming the 1:1 79 Br/ 81 Br ratio[9].

Table 1: Performance Comparison for Brominated Dihydrobenzofuran Analysis
Analytical FeatureQ-TOF HRMSOrbitrap HRMSTriple Quadrupole (QqQ)
Mass Accuracy < 2 ppm< 1 ppmNominal (~0.1 Da)
Resolving Power 40,000 - 100,000140,000 - 500,000Unit Resolution
Scan Speed Very Fast (up to 100 Hz)Moderate (up to 40 Hz)Very Fast (MRM transitions)
Isotopic Fidelity Excellent (Preserves 1:1 Br ratio)Good (Can suffer from space charge)Poor for full-scan profiling
Primary Use Case Rapid screening, exact mass MS/MSDeep structural elucidationTargeted quantitation (MRM)

Scientist's Verdict: For the structural elucidation of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol and its impurities, Q-TOF is the optimal choice . The ability to maintain perfect isotopic fidelity across the LC peak ensures that the automated software can reliably use complex isotopic pattern matching (such as Kendrick mass defect analysis for brominated compounds) to flag all bromine-containing fragments.

Self-Validating Experimental Protocol (LC-Q-TOF MS)

To ensure trustworthiness, an analytical protocol cannot simply assume instrument calibration; it must be a self-validating system. The following methodology incorporates internal checks to guarantee the integrity of the fragmentation data.

Phase 1: System Suitability & Causality-Driven Setup
  • Isotopic Calibration (The Self-Validation Step): Before analyzing the sample, infuse a known brominated standard (e.g., 4-bromobenzoic acid). Causality: This verifies that the mass spectrometer's detector is not saturated, ensuring the 79 Br/ 81 Br ratio is exactly ~1:1 and mass accuracy is < 2 ppm. If the ratio is skewed, detector dead-time correction or ion transmission settings must be recalibrated.

  • Blank Injection: Run a gradient with 0.1% Formic Acid in Water/Methanol. Causality: Brominated aromatic compounds can exhibit high non-specific binding to stainless steel LC components. A blank ensures no carryover from previous runs.

Phase 2: LC-MS/MS Acquisition
  • Chromatographic Separation: Use a sub-2 µm C18 UHPLC column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Methanol + 0.1% Formic Acid. Causality: Formic acid acts as a proton source to facilitate the formation of the [M+H]+ precursor ion in the ESI source[10].

  • Ionization Mode: Operate the ESI source in Positive Ion Mode. Causality: The hydroxymethyl group readily accepts a proton and subsequently loses water, driving the primary fragmentation pathway[6].

  • Data-Dependent Acquisition (DDA): Set the Q-TOF to acquire a full MS scan followed by MS/MS scans of the top 3 most intense precursors.

  • Collision Energy (CE) Ramping: Apply a stepped collision energy (e.g., 10 eV, 20 eV, 40 eV). Causality: Bromine is a good leaving group. At high CE, the molecule will rapidly debrominate, leaving only hydrocarbon fragments. A low CE is required to observe the intact [M+H−H2​O]+ ion with the bromine isotopes still attached, while a high CE is necessary to force the Retro-Diels-Alder cleavage of the dihydrobenzofuran ring[3].

MSWorkflow Prep 1. Sample Prep Add 0.1% FA LC 2. UHPLC C18 Separation Prep->LC ESI 3. ESI Source Positive Mode LC->ESI MS 4. HRMS Analyzer Q-TOF / Orbitrap ESI->MS Data 5. Data Analysis Isotope Matching MS->Data

Fig 2: Self-validating LC-HRMS workflow for brominated dihydrobenzofuran analysis.

Data Interpretation: Decoding the Spectra

Upon data acquisition, the structural elucidation relies on mapping the exact mass fragments back to the parent molecule.

  • Confirming the Precursor: Locate the doublet at m/z 228.9864 and 230.9844. The mass difference must be exactly 1.998 Da (the mass defect difference between 81 Br and 79 Br).

  • Tracking the Halogen: Look at the product ion spectrum. Any fragment that retains the 1:1 doublet ratio still contains the bromine atom. For example, the loss of water yields m/z 210.9758 / 212.9738. Because the doublet is preserved, we know the water loss occurred at the hydroxymethyl group, not via a mechanism that expelled the halogen[4].

  • Identifying Ring Cleavage: The appearance of a singlet peak at m/z 149.0602 indicates the loss of HBr (80/82 Da). Once the bromine is expelled, the isotopic doublet collapses into a single monoisotopic peak. The subsequent fragments (e.g., m/z 121.06) represent the carbon skeleton of the cleaved dihydrobenzofuran core[11].

By combining the isotopic fidelity of a Q-TOF platform with a causality-driven, stepped-collision energy protocol, researchers can definitively map the structure of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol and confidently identify its synthetic derivatives.

Sources

Comparative

Comparative IR Spectroscopy Guide: Brominated Benzofuran Methanols

Executive Summary & Chemical Context Brominated benzofurans are privileged scaffolds in medicinal chemistry, frequently utilized as synthetic intermediates for anti-arrhythmic drugs and novel mitochondrial F1FO-ATP synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Brominated benzofurans are privileged scaffolds in medicinal chemistry, frequently utilized as synthetic intermediates for anti-arrhythmic drugs and novel mitochondrial F1FO-ATP synthase inhibitors targeting myocardial ischemia-reperfusion injury 1[1]. The hydroxymethyl derivatives—specifically (5-bromobenzofuran-2-yl)methanol and (7-bromobenzofuran-2-yl)methanol—require rigorous structural validation during synthesis. Infrared (IR) spectroscopy serves as a critical, non-destructive analytical tool to confirm the presence of the primary alcohol, verify the benzofuran core, and differentiate positional isomers based on halogen substitution patterns 2[2].

This guide objectively compares the IR spectral profiles of brominated benzofuran methanol isomers against an unbrominated baseline, providing actionable, field-proven methodologies for accurate spectral acquisition.

Expertise & Experience: Causality in Experimental Design

When acquiring IR spectra for heterocyclic methanols, the choice of sampling technique and the interpretation of specific spectral regions fundamentally dictate the quality of the structural data.

  • Sampling Causality (ATR-FTIR vs. KBr Pellets): Brominated benzofuran methanols often present as crystalline solids or viscous oils that can be mildly hygroscopic. Traditional KBr pellet preparation requires grinding, which inevitably introduces ambient moisture into the matrix. This produces a parasitic, broad O-H stretch (3300–3400 cm⁻¹) that obscures the compound's intrinsic primary alcohol signal. Attenuated Total Reflectance (ATR) FTIR is the superior alternative. By pressing the neat sample directly onto a diamond or ZnSe crystal, matrix interference is eliminated, preserving the true O-H stretching profile and the delicate C-Br stretching region (500–650 cm⁻¹) without water contamination 2[2].

  • Mechanistic Basis for Isomer Differentiation: While the O-H and C=C stretches confirm the general benzofuran methanol scaffold, the out-of-plane (OOP) C-H bending vibrations (700–900 cm⁻¹) are causally linked to the bromine's position. A bromine at the C-5 position leaves two adjacent protons (H-6, H-7) and one isolated proton (H-4). Conversely, a C-7 substitution leaves three adjacent protons (H-4, H-5, H-6). This difference in proton coupling alters the OOP bending energy, providing a definitive, mathematically predictable IR fingerprint for isomer identification 3[3].

Trustworthiness: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity data, the following protocol incorporates internal validation checkpoints at every stage of the workflow.

Step 1: Instrument Calibration & Background Verification

  • Action: Clean the ATR crystal (diamond/ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely.

  • Validation: Acquire a background spectrum (air). The baseline must be flat, with no residual peaks in the 3000–2800 cm⁻¹ (organic residues) or 3600–3200 cm⁻¹ (water) regions. If peaks are present, re-clean the crystal 2[2].

Step 2: Sample Loading & Optical Contact

  • Action: Place 1–2 mg of the neat brominated benzofuran methanol onto the center of the crystal. Lower the pressure anvil to apply consistent force.

  • Validation: Monitor the real-time spectral preview. Ensure the strongest peak (typically the C-O stretch around 1015 cm⁻¹) has an absorbance between 0.4 and 0.8 AU. Values > 1.0 AU indicate detector saturation, requiring reduced anvil pressure.

Step 3: Spectral Acquisition

  • Action: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans.

  • Validation: Check the Signal-to-Noise (S/N) ratio. A valid spectrum must exhibit an S/N ratio > 100:1 in the silent region (2200–2000 cm⁻¹). If the noise is too high, increase the number of scans to 64 2[2].

Step 4: Data Processing

  • Action: Apply an ATR correction algorithm via the spectrometer software.

  • Validation: This compensates for the wavelength-dependent penetration depth of the IR beam, ensuring the relative peak intensities (especially at lower wavenumbers like the C-Br stretch) accurately match standard transmission libraries.

Spectral Validation Workflow Visualization

IR_Workflow Start Compound Synthesis Brominated Benzofuran Methanols SamplePrep Sample Preparation (ATR-FTIR Crystal Loading) Start->SamplePrep Acquisition Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) SamplePrep->Acquisition Background Background Spectrum (Air/Blank Crystal) Background->Acquisition Validation Data Validation (S/N Ratio > 100:1?) Acquisition->Validation Validation->Acquisition No (Recalibrate) Analysis Peak Assignment (O-H, C=C, C-Br, C-O) Validation->Analysis Yes (Valid) IsomerID Isomer Differentiation (5-Bromo vs. 7-Bromo OOP bands) Analysis->IsomerID

Workflow for ATR-FTIR acquisition and validation of brominated benzofuran methanols.

Data Presentation: Comparative IR Spectral Analysis

The following table synthesizes the key vibrational frequencies used to differentiate the unbrominated baseline from its 5-bromo and 7-bromo analogs.

Functional Group / ModeBenzofuran-2-ylmethanol (Baseline)(5-Bromobenzofuran-2-yl)methanol(7-Bromobenzofuran-2-yl)methanolDiagnostic Significance
O-H Stretch (Alcohol) ~3350 cm⁻¹ (Broad)~3340 cm⁻¹ (Broad)~3345 cm⁻¹ (Broad)Confirms the presence of the hydroxymethyl group.
C-H Stretch (Aromatic) ~3055 cm⁻¹~3060 cm⁻¹~3060 cm⁻¹Confirms the intact benzofuran ring system.
C=C Stretch (Aromatic) ~1600, 1585 cm⁻¹~1595, 1460 cm⁻¹~1590, 1455 cm⁻¹Ring breathing modes; slightly shifted by the heavy halogen atom.
C-O Stretch (Primary) ~1020 cm⁻¹~1015 cm⁻¹~1018 cm⁻¹Validates the primary alcohol (C-O single bond).
C-H OOP Bend (Ar) ~745 cm⁻¹ (4 adjacent H)~810 cm⁻¹ (2 adjacent H)~870 cm⁻¹ (Isolated H)~780 cm⁻¹ (3 adjacent H)Critical for Isomer ID: Differentiates substitution patterns 3[3].
C-Br Stretch N/A~610 cm⁻¹~580 cm⁻¹Confirms successful bromination; position varies by steric environment.

Note: Wavenumbers are approximate and may shift by ±5 cm⁻¹ depending on the specific crystalline polymorph and ATR crystal material used.

References

  • Hydrolytic Activity of Mitochondrial F1FO-ATP Synthase as a Target for Myocardial Ischemia–Reperfusion Injury: Discovery and In Vitro and In Vivo Evaluation of Novel Inhibitors Source: ACS Publications URL
  • A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues: Indole and Benzothiophene Source: BenchChem URL
  • Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Validation

LC-MS/MS Validation Protocols for (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol Metabolites: A Comparative Guide

The Analytical Challenge: Brominated Pharmacophores (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (CAS 501430-83-7) represents a structurally significant pharmacophore utilized in novel drug development. When developin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Brominated Pharmacophores

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (CAS 501430-83-7) represents a structurally significant pharmacophore utilized in novel drug development. When developing bioanalytical assays for its downstream metabolites, scientists face distinct physicochemical challenges. The primary biotransformation pathways yield an oxidized carboxylic acid derivative (M1 ) and a highly polar phase II glucuronide conjugate (M2 ).

The presence of the bromine atom provides a unique 1:1 isotopic signature ( 79 Br/ 81 Br) that is highly useful for mass spectrometric qualification, but the extreme polarity difference between M1 and M2 complicates universal extraction and chromatographic retention. This guide evaluates and compares methodologies to establish a robust, self-validating LC-MS/MS protocol that meets stringent regulatory standards.

MetabolicPathway Parent (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (Parent Pharmacophore) M1 (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)carboxylic acid (M1 - Oxidation) Parent->M1 Alcohol/Aldehyde Dehydrogenase M2 (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methyl-O-glucuronide (M2 - Glucuronidation) Parent->M2 UDP-Glucuronosyltransferases (UGT)

Metabolic pathways of the benzofuran parent yielding M1 and M2.

Mechanistic Evaluation of Sample Preparation

To accurately quantify M1 and M2 in human plasma at picogram-per-milliliter (pg/mL) levels, the extraction methodology must eliminate matrix effects. We compared Protein Precipitation (PPT) against Solid Phase Extraction (SPE).

  • The Causality of Matrix Effects (PPT): While PPT using acetonitrile is rapid, it fails to remove endogenous glycerophospholipids. During Electrospray Ionization (ESI), these lipids rapidly saturate the surface of the charged droplets. Because the droplets reach their Rayleigh limit prematurely, the target analytes (M1 and M2) are denied access to the droplet surface, resulting in severe ion suppression and elevated Lower Limits of Quantitation (LLOQ).

  • The Causality of Clean Extracts (SPE): Utilizing a polymeric reversed-phase hydrophilic-lipophilic balance (HLB) sorbent allows for orthogonal washing. By washing the sorbent with 5% methanol, polar salts are removed. Eluting with 100% acetonitrile selectively desorbs M1 and M2 while leaving highly lipophilic phospholipids trapped on the frit or matrix, yielding a clean extract that prevents ESI suppression.

SamplePrep cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid Phase Extraction (SPE - HLB) Start Plasma Sample (50 µL) PPT1 Add 150 µL Acetonitrile (0.1% Formic Acid) Start->PPT1 SPE1 Condition & Load (Diluted 1:1 with H2O) Start->SPE1 PPT2 Vortex & Centrifuge (14,000 g, 10 min) PPT1->PPT2 PPT3 Supernatant Collection (High Phospholipids) PPT2->PPT3 LCMS LC-MS/MS Analysis PPT3->LCMS Severe Matrix Effects SPE2 Wash (5% MeOH in H2O) SPE1->SPE2 SPE3 Elute (100% Acetonitrile) SPE2->SPE3 SPE3->LCMS Clean Extract

Comparison of PPT and SPE sample preparation workflows for plasma.

Chromatographic Selectivity: C18 vs. Biphenyl Chemistries

The choice of stationary phase dictates the separation of the highly polar M2 glucuronide from the void volume where matrix suppression is highest.

  • C18 Columns: Rely exclusively on dispersive (hydrophobic) interactions. Because M2 is highly polar, it exhibits poor retention on standard alkyl chains, co-eluting with early-eluting matrix components.

  • Biphenyl Columns: Biphenyl phases offer a dual-retention mechanism. In addition to hydrophobic interactions, the biphenyl rings engage in π−π interactions with the brominated benzofuran ring of the analytes. This orthogonal retention mechanism significantly increases the capacity factor ( k′ ) of the polar M2 metabolite, pulling it away from the suppression zone.

ColumnChemistry Analyte Benzofuran Metabolites (Aromatic System) C18 C18 Column (Alkyl Chain) Analyte->C18 Biphenyl Biphenyl Column (Aromatic Rings) Analyte->Biphenyl Res1 Hydrophobic Interactions Only (Co-elution with lipids) C18->Res1 Res2 Hydrophobic + Pi-Pi Interactions (Enhanced Selectivity) Biphenyl->Res2

Chromatographic retention mechanisms on C18 versus Biphenyl phases.

Regulatory Validation & Data Summary

To ensure the protocol acts as a self-validating system, the method was evaluated against the [1] and the harmonized[2].

By incorporating stable isotope-labeled internal standards (SIL-IS) and monitoring the 79 Br/ 81 Br isotopic ratio as a qualitative qualifier transition, the assay continuously verifies its own accuracy.

Table 1: Comparative Validation Metrics (SPE-Biphenyl vs. PPT-C18)
Validation ParameterPPT + C18 ColumnSPE + Biphenyl ColumnRegulatory Limit (FDA/ICH M10)
LLOQ (M1 & M2) 50 pg/mL5 pg/mL Signal-to-Noise 5:1
Matrix Factor (MF) 0.65 (35% suppression)0.98 (Minimal suppression) CV of IS-normalized MF 15%
Extraction Recovery 65 - 72%88 - 94% Consistent across QC levels
Intra-day Precision (CV%) 8.5 - 16.2%2.1 - 6.4% 15% ( 20% at LLOQ)
Accuracy (% Bias) -14% to +12%-4% to +5% ± 15% ( ± 20% at LLOQ)

Step-by-Step Optimized Protocol (SPE-Biphenyl LC-MS/MS)

Step 1: Sample Preparation (Solid Phase Extraction)
  • Aliquot: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution (M1-d4 and M2-d4 at 10 ng/mL).

  • Disruption: Dilute with 50 µL of 4% phosphoric acid in water to disrupt protein-analyte binding. Vortex for 30 seconds.

  • Conditioning: Condition an Oasis HLB 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Load the diluted plasma sample onto the SPE plate. Apply a gentle vacuum (approx. 5 inHg).

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar interferences.

  • Elution: Elute analytes with 2 x 500 µL of 100% Acetonitrile into a clean collection plate.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation
  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (ESI-MS/MS)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Note: Transitions utilize the 79 Br isotope. The 81 Br isotope (+2 Da) should be monitored as a qualifier to ensure self-validating peak purity.

  • M1 (Carboxylic Acid): Precursor m/z 243.0 Product m/z 197.0 (Loss of HCOOH).

  • M2 (Glucuronide): Precursor m/z 405.0 Product m/z 229.0 (Loss of the glucuronide moiety, yielding the parent pharmacophore ion).

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Source: FDA.gov. URL:[Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). Source: EMA.europa.eu. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

Comprehensive Safety Guide: Handling (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety Guide: Handling (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol. The benzofuran core is a significant scaffold in medicinal chemistry, and the introduction of a bromine atom can enhance biological activity, making this class of compounds valuable in research.[1] However, these structural features also necessitate stringent safety measures. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Identification & Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe handling. While comprehensive toxicological data for this specific molecule is limited[2], information from Safety Data Sheets (SDS) for structurally analogous compounds and the known risks of brominated aromatics provide a robust basis for a conservative safety approach.[3]

The primary known hazards are irritation to the skin, eyes, and respiratory system. However, given the presence of the bromo-functional group, there is a potential for acute toxicity if ingested, inhaled, or absorbed through the skin.[4] Brominated organic compounds as a class can also present risks of corrosivity and reactivity.[5]

Chemical & Hazard Summary

PropertyValueSource(s)
Chemical Name (7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol[6]
CAS Number 501430-83-7[6]
Molecular Formula C₉H₉BrO₂[6]
Molecular Weight 229.07 g/mol [6]
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Potential Hazards H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[4]

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense; engineered safety features are the first. The primary goal of engineering controls is to minimize exposure by containing the chemical at the source.

  • Chemical Fume Hood: All handling of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol in its solid (powder) form or in solution must be conducted within a certified chemical fume hood.[3][7] This is critical to prevent the inhalation of airborne particles or vapors, which may cause respiratory irritation. The sash should be kept as low as possible to maximize protection while allowing for safe manipulation.[7]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8] Immediate and prolonged flushing is the most critical first aid for eye or skin contact.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following protocol is based on a conservative risk assessment for brominated aromatic compounds.[3]

  • Eye and Face Protection

    • Requirement: Chemical safety goggles are mandatory at all times.

    • Recommendation: A full-face shield must be worn over safety goggles during procedures with a heightened risk of splashes, such as when transferring solutions or handling larger quantities.[3][5]

    • Causality: This compound causes serious eye irritation. Goggles provide a seal against dust and splashes, while the face shield offers a broader barrier of protection.

  • Hand Protection

    • Requirement: Double-gloving is mandatory.[3]

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A chemical-resistant glove such as neoprene or butyl rubber should be worn over the nitrile glove.[3]

    • Causality: This compound causes skin irritation. The inner nitrile glove provides a base layer of protection and dexterity. The more robust outer glove offers enhanced protection against brominated organic compounds, which can degrade standard gloves over time. Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Body Protection

    • Requirement: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[3] Closed-toe shoes and long pants are also mandatory.[7]

    • Recommendation: For procedures involving quantities greater than a few grams or with a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.[3]

    • Causality: Protective clothing prevents incidental skin contact. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[8]

  • Respiratory Protection

    • In Fume Hood: For routine handling of small quantities inside a certified chemical fume hood, specific respiratory protection is generally not required.[3]

    • Outside Fume Hood/Spill Response: In the event of a spill or if work must be performed outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[3][7]

Safe Handling & Operational Workflow

The following section provides a step-by-step protocol for a common laboratory task: weighing the solid compound and preparing a stock solution. This workflow is designed to be a self-validating system, integrating safety checks at each stage.

Step-by-Step Protocol: Weighing and Dissolution

  • Preparation: Before entering the lab, ensure you are wearing appropriate lab attire (long pants, closed-toe shoes).

  • Don PPE: Put on your lab coat, inner nitrile gloves, outer chemical-resistant gloves, and chemical safety goggles.

  • Prepare Workspace: Ensure the chemical fume hood is on and the sash is at the appropriate height. Place all necessary equipment (weigh boat, spatula, beaker, solvent, etc.) inside the hood.

  • Weighing: Carefully weigh the desired amount of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol onto a weigh boat. Avoid generating dust.

  • Dissolution: Add the weighed solid to the beaker. Slowly add the desired solvent, stirring gently to dissolve.

  • Cleanup: Once the solution is prepared and transferred to a sealed container, decontaminate the spatula and weigh boat.

  • Waste Disposal: Dispose of all contaminated disposable materials (gloves, weigh boat) in the designated "Halogenated Organic Waste" container.

  • Doff PPE: Remove PPE in the correct order (outer gloves, apron, inner gloves, face shield, goggles, lab coat) to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase PPE 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) Setup 2. Prepare Fume Hood Workspace PPE->Setup Weigh 3. Weigh Solid Compound Setup->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Waste 5. Dispose of Waste in 'Halogenated' Container Dissolve->Waste Doff 6. Doff PPE Correctly Waste->Doff Wash 7. Wash Hands Thoroughly Doff->Wash

Caption: Standard operational workflow for safely handling (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Spill Response

    • Minor Spill (in fume hood): Alert personnel in the immediate area. If flammable solvents are present, remove any ignition sources. The spill can be treated with sodium thiosulfate before being absorbed with an inert material like vermiculite or sand. Carefully collect the absorbed material into a sealed, labeled "Halogenated Organic Waste" container for disposal.

    • Major Spill: Evacuate the immediate area and contact your institution's Environmental Health & Safety (EHS) department.

  • Personnel Exposure

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[8] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[8] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8][9] Seek immediate medical attention.[8]

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

  • Storage

    • Store in a tightly-closed, properly labeled container.

    • The storage area should be a cool, dry, and well-ventilated location, away from direct sunlight, heat, and sources of ignition. A recommended storage temperature is 2-8°C.

    • Segregate from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.

  • Disposal

    • All waste containing this compound must be treated as hazardous waste.

    • Solid Waste: Contaminated lab supplies (e.g., gloves, filter paper, weigh boats) must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.

    • Do not dispose of this chemical down the drain. All waste must be disposed of through your institution's EHS-approved waste disposal program.[8]

References

  • Pico-Tesla. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods? [Link]

  • Appchem. (7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol | 501430-83-7. [Link]

  • University of Washington. Bromine Safety & Standard Operating Procedures. [Link]

  • NextSDS. (7-Bromobenzofuran-5-yl)methanol — Chemical Substance Information. [Link]

  • PubChemLite. (7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • ChemBK. (7-bromo-2-fluoro-benzofuran-5-yl)methanol. [Link]

  • International Labour Organization. BROMINE. [Link]

  • Chemtalk. Bromine water - disposal. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol
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(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol
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